molecular formula C5H5NO3S B1343451 2-(Hydroxymethyl)thiazole-4-carboxylic acid CAS No. 221322-09-4

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Cat. No.: B1343451
CAS No.: 221322-09-4
M. Wt: 159.17 g/mol
InChI Key: YCWNCBVSNHZJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO3S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNCBVSNHZJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635090
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221322-09-4
Record name 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Hydroxymethyl)thiazole-4-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse biological activities and utility as synthetic intermediates. This guide provides an in-depth technical overview of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (CAS No. 221322-09-4), a bifunctional molecule poised for a wide range of applications, from the synthesis of novel therapeutic agents to the development of advanced functional materials.[1][2]

This document moves beyond a simple recitation of facts, offering insights into the causality behind the compound's properties and its potential applications. As researchers and drug development professionals, understanding the nuanced physical and chemical characteristics of this molecule is paramount to unlocking its full potential.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation upon which all other chemical and physical properties are built.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Physical Properties: A Quantitative Overview

PropertyValueSource/Comment
Molecular Formula C₅H₅NO₃SPubChem[1]
Molecular Weight 159.16 g/mol PubChem[1]
CAS Number 221322-09-4PubChem[1]
Appearance White to off-white solid (Expected)Inferred from similar compounds.
Melting Point Not experimentally determined. A related compound, 2-methylthiazole-4-carboxylic acid, has a melting point of 145-150 °C.Sigma-Aldrich[3]
Boiling Point Decomposes before boiling at atmospheric pressure (Expected).Inferred from the presence of carboxylic acid and hydroxyl groups.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents.General chemical principles.
pKa Not experimentally determined. Expected to be in the range of 3-4 for the carboxylic acid proton.Inferred from typical pKa values of thiazole carboxylic acids.
Storage 2-8°C, sealed, dry.MySkinRecipes[2]

Expert Insights: The presence of both a carboxylic acid and a hydroxyl group suggests that this molecule will exhibit strong intermolecular hydrogen bonding. This will likely result in a relatively high melting point and a preference for polar solvents. The acidic nature of the carboxylic acid and the basic nitrogen in the thiazole ring make the molecule amphoteric, meaning its solubility will be pH-dependent.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the thiazole ring, the carboxylic acid, and the primary alcohol.

Reactivity of the Functional Groups

G cluster_0 This compound cluster_1 Key Functional Groups cluster_2 Potential Reactions main C₅H₅NO₃S thiazole Thiazole Ring (Aromatic, Nucleophilic Nitrogen) main->thiazole cooh Carboxylic Acid (Acidic, Electrophilic Carbonyl) main->cooh ch2oh Hydroxymethyl Group (Nucleophilic Oxygen, Can be Oxidized) main->ch2oh ring_reactions Electrophilic/Nucleophilic Substitution on Thiazole thiazole->ring_reactions esterification Esterification cooh->esterification amidation Amidation cooh->amidation decarboxylation Decarboxylation (under harsh conditions) cooh->decarboxylation oxidation Oxidation of Alcohol ch2oh->oxidation

Caption: Reactivity map of this compound.

  • Carboxylic Acid Group: This is the most reactive site for many common transformations.

    • Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification).[4][5] This is a crucial step for modifying the compound's solubility and for use as a protecting group.

    • Amide Formation: Reaction with amines, facilitated by coupling agents (e.g., DCC, EDC), will yield amides. This is a cornerstone of peptide synthesis and the construction of many biologically active molecules.

    • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    • Decarboxylation: While generally stable, decarboxylation can be induced under harsh thermal conditions, though this is not a facile process for aromatic carboxylic acids.

  • Hydroxymethyl Group: The primary alcohol offers another handle for synthetic modification.

    • Oxidation: This group can be oxidized to an aldehyde or further to a carboxylic acid depending on the choice of oxidizing agent.

    • Etherification: Reaction with alkyl halides under basic conditions will form ethers.

    • Esterification: The alcohol can also be acylated to form esters.

  • Thiazole Ring: The thiazole ring is an electron-rich aromatic system.

    • The nitrogen atom is basic and can be protonated or alkylated.

    • The ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the position of substitution.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is essential for confirming the identity and purity of a compound. While a dedicated experimental spectrum for this compound is not widely published, we can predict the key features based on its structure and established spectroscopic principles.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield between 10-13 ppm. Its chemical shift is concentration and solvent dependent.

  • Thiazole Ring Proton (-CH-): A singlet in the aromatic region, likely between 7.5-8.5 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly variable and dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon skeleton:

  • Carbonyl Carbon (-COOH): The most downfield signal, expected in the range of 160-175 ppm.

  • Thiazole Ring Carbons: Two distinct signals in the aromatic region, typically between 110-160 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, expected around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[6][7] This broadness is due to hydrogen bonding.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band typically between 1700-1725 cm⁻¹.[6]

  • O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.

  • C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and alcohol.[6]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 159. Key fragmentation patterns would likely involve:

  • Loss of H₂O (m/z 141): From the hydroxymethyl and/or carboxylic acid groups.

  • Loss of COOH (m/z 114): A common fragmentation for carboxylic acids.

  • Loss of CH₂OH (m/z 128): Cleavage of the hydroxymethyl group.

Experimental Protocols: Foundational Synthetic Methodologies

The following are generalized protocols for common reactions involving this compound, based on established organic chemistry principles. Researchers should optimize these conditions for their specific needs.

Protocol 1: Fischer Esterification

G start 2-(Hydroxymethyl)thiazole- 4-carboxylic acid + Alcohol (excess) step1 Add catalytic concentrated H₂SO₄ start->step1 step2 Heat to reflux step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Work-up: - Neutralize with base - Extract with organic solvent step3->step4 step5 Purify by column chromatography step4->step5 end Ester product step5->end

Caption: Workflow for a typical Fischer esterification reaction.

  • Dissolution: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the ester product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures. While a comprehensive experimental dataset for this specific molecule is not yet fully available, its properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups. As research in this area continues, it is anticipated that novel applications for this compound and its derivatives will emerge, further solidifying the importance of thiazole chemistry in scientific advancement.

References

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone for the design of novel therapeutic agents. 2-(Hydroxymethyl)thiazole-4-carboxylic acid, in particular, serves as a versatile building block, offering three points of chemical diversity for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these synthetic routes, providing detailed, field-proven protocols and a comparative analysis of the available methodologies.

Primary Synthesis Pathway: A Three-Stage Approach

The most direct and widely applicable synthesis of this compound is a three-stage process. This pathway is advantageous due to its convergent nature and the commercial availability of the initial starting materials. The overall strategy involves the synthesis of a key thioamide precursor, followed by the classic Hantzsch thiazole synthesis to construct the heterocyclic core, and finally, a straightforward hydrolysis to yield the target carboxylic acid.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocycle Formation cluster_2 Stage 3: Final Product Generation A 2-Hydroxyacetamide B 2-Hydroxyethanethioamide A->B Thionation (Lawesson's Reagent) D Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate B->D Hantzsch Thiazole Synthesis C Ethyl bromopyruvate C->D E This compound D->E Ester Hydrolysis (LiOH) Lawessons_Mechanism Amide R-C(=O)NH2 Intermediate [Oxathiaphosphetane Intermediate] Amide->Intermediate + LR LR Lawesson's Reagent LR->Intermediate Thioamide R-C(=S)NH2 Intermediate->Thioamide Cycloreversion Byproduct P=O byproduct Intermediate->Byproduct Hantzsch_Mechanism Thioamide 2-Hydroxyethanethioamide SN2_Intermediate S-Alkylated Intermediate Thioamide->SN2_Intermediate SN2 Attack Haloester Ethyl bromopyruvate Haloester->SN2_Intermediate Cyclized_Intermediate Cyclized Hemiaminal SN2_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Cyclized_Intermediate->Product Dehydration

A Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides an in-depth technical guide to the spectroscopic characterization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (C₅H₅NO₃S, Mol. Wt. 159.17 g/mol ).[1][2] As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this molecule. Predicted spectral data are presented alongside detailed, field-proven experimental protocols, offering researchers and drug development professionals a robust framework for analysis.

Introduction: The Need for Rigorous Characterization

This compound is a bifunctional molecule incorporating a heteroaromatic thiazole ring, a primary alcohol, and a carboxylic acid. This unique combination of functional groups makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs. The presence of both a hydrogen-bond donor (alcohol) and a hydrogen-bond donor/acceptor (carboxylic acid) allows for diverse molecular interactions, critical for drug-receptor binding and materials science applications.

Given its potential, verifying the precise chemical structure and ensuring the purity of this compound is a non-negotiable prerequisite for any downstream application. Spectroscopic techniques provide a definitive, non-destructive means to achieve this. This guide explains the causality behind data interpretation, grounding the analysis in the fundamental principles of each technique.

Molecular Structure of this compound cluster_structure C1 C C2 C C1->C2 C4 C C1->C4 S S C2->S H5 H C2->H5 C3 C S->C3 N N N->C1 C3->N C5 CH₂ C3->C5 O1 O C4->O1 O2 OH C4->O2 O3 OH C5->O3

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the distinct electronic environments of the protons. A polar, aprotic solvent like DMSO-d₆ is the optimal choice as it allows for the observation of exchangeable protons (from -OH and -COOH groups), which are crucial for identifying these functional groups.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its acidic nature. It is expected to appear as a very broad singlet at the far downfield region of the spectrum, typically between 10-13 ppm.[3][4][5][6][7] This signal will disappear upon the addition of a few drops of D₂O, a definitive test for an exchangeable acidic proton.

  • Thiazole Ring Proton (H5): The single proton on the thiazole ring is attached to an sp²-hybridized carbon and is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms. This environment leads to a deshielded signal, predicted to be a sharp singlet in the range of 8.2-8.4 ppm.

  • Methylene Protons (-CH₂OH): These protons are adjacent to both the electron-withdrawing thiazole ring and the electronegative oxygen atom. This dual influence shifts their resonance downfield. They are expected to appear as a singlet around 4.8 ppm.

  • Alcohol Proton (-CH₂OH): The chemical shift of this proton is highly variable and dependent on concentration, temperature, and residual water content due to hydrogen bonding. In DMSO-d₆, it often appears as a broad singlet or a triplet (if coupled to the adjacent CH₂) around 5.5-6.0 ppm. This signal will also disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carboxylic Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to appear between 160-170 ppm.[3][4]

  • Thiazole Ring Carbons (C2, C4, C5): These sp² carbons resonate in the aromatic region. The carbon atom situated between the two heteroatoms (C2) is the most deshielded, followed by the carbon bearing the carboxylic acid (C4). The protonated carbon (C5) will be the most shielded of the three. Predicted shifts are approximately: C2 (~169 ppm), C4 (~149 ppm), and C5 (~131 ppm).[8]

  • Methylene Carbon (-CH₂OH): This sp³ carbon, attached to an oxygen atom, will appear in the typical range for a primary alcohol, around 60-65 ppm.[9]

Data Presentation: Predicted NMR Assignments
Assignment Predicted ¹H NMR (DMSO-d₆) Predicted ¹³C NMR (DMSO-d₆)
-C OOHN/A~165 ppm
-COOH ~12.5 ppm (s, br, 1H)N/A
Thiazole C 2N/A~169 ppm
Thiazole C 4N/A~149 ppm
Thiazole C 5N/A~131 ppm
Thiazole H 5~8.3 ppm (s, 1H)N/A
-C H₂OHN/A~62 ppm
-CH ₂OH~4.8 ppm (s, 2H)N/A
-CH₂OH ~5.8 ppm (s, br, 1H)N/A
Trustworthiness: A Self-Validating Experimental Protocol (NMR)
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Instrument Setup: Perform the analysis on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.

  • Validation Step (D₂O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the signals assigned to the -COOH and -OH protons provides definitive confirmation of their identity.

parent [M-H]⁻ m/z 158.0 frag1 Fragment Ion m/z 114.0 parent->frag1 - CO₂ (44 Da) frag2 Fragment Ion m/z 140.0 parent->frag2 - H₂O (18 Da)

References

A Comprehensive Technical Guide to 2-(Hydroxymethyl)thiazole-4-carboxylic Acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Core Identifiers:

  • CAS Number: 221322-09-4[1]

  • IUPAC Name: 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid[1]

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Molecules incorporating the thiazole nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. The stability of the thiazole ring and its capacity for diverse substitutions make it an attractive building block for the synthesis of novel drug candidates. This guide provides a detailed technical overview of a specific and valuable thiazole derivative, 2-(hydroxymethyl)thiazole-4-carboxylic acid, highlighting its synthesis, properties, and potential applications in drug discovery and development.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The following table summarizes key computed and, where available, experimental data for this compound.

PropertyValueSource
Molecular Formula C₅H₅NO₃SPubChem[1]
Molecular Weight 159.17 g/mol PubChem[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for thiazole ring formation, followed by functional group manipulations. A common and effective strategy involves the Hantzsch thiazole synthesis, a classic condensation reaction.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar thiazole derivatives, is outlined below. This pathway utilizes readily available starting materials and proceeds through a key ester intermediate.

Synthesis_Pathway A Ethyl bromopyruvate C Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate A->C Hantzsch Thiazole Synthesis (Condensation) B 2-Hydroxyethanethioamide B->C D This compound C->D Hydrolysis (e.g., NaOH, H₂O)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (Intermediate)

This protocol describes a general procedure for the Hantzsch thiazole synthesis to obtain the ester precursor to the target carboxylic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent such as ethanol.

  • Addition of Reactants: Add equimolar amounts of ethyl bromopyruvate and 2-hydroxyethanethioamide to the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Hydrolysis to this compound

This protocol outlines the final hydrolysis step to yield the desired carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 2-(hydroxymethyl)thiazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Addition of Base: Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, remove the alcohol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3. The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization (Predicted)

Spectroscopic Technique Predicted Key Features
¹H NMR - A singlet for the proton on the thiazole ring (C5-H).- A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).- A broad singlet for the hydroxyl proton (-OH) of the hydroxymethyl group.- A very broad singlet for the carboxylic acid proton (-COOH).
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (around 160-175 ppm).- Signals for the carbon atoms of the thiazole ring.- A signal for the methylene carbon of the hydroxymethyl group.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).- An O-H stretch from the alcohol (around 3200-3600 cm⁻¹).- C=N and C=C stretching vibrations from the thiazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery and Development

The structural features of this compound, namely the carboxylic acid and hydroxymethyl groups, provide two reactive handles for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Novel Therapeutics

The thiazole core is a privileged scaffold in medicinal chemistry. By modifying the carboxylic acid and hydroxymethyl groups, a diverse library of compounds can be generated. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives, while the hydroxymethyl group can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.

Derivatization Core This compound Amide Amide Derivatives Core->Amide Amide Coupling Ester Ester Derivatives Core->Ester Esterification Aldehyde Aldehyde Derivatives Core->Aldehyde Oxidation Substituted Substituted Analogs Core->Substituted Nucleophilic Substitution

Caption: Potential derivatization pathways.

Potential Biological Activities

Based on the known biological activities of other thiazole carboxylic acid derivatives, this compound and its derivatives could be investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.

  • Anti-inflammatory Agents: Thiazole derivatives have been shown to possess anti-inflammatory properties.

  • Anticancer Agents: The thiazole scaffold is present in some anticancer drugs and experimental compounds.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme targets.

Conclusion and Future Perspectives

This compound is a valuable and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward, albeit not widely documented, synthesis and the presence of two modifiable functional groups make it an attractive starting material for the generation of compound libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. The continued exploration of thiazole-based scaffolds remains a promising avenue in the quest for new and effective medicines.

References

The Versatile Thiazole Scaffold: A Deep Dive into the Biological Activity of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Thiazole Nucleus in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a cornerstone in the design of therapeutic agents.[1] Thiazole-containing molecules are found in a wide array of natural products, most notably Vitamin B1 (Thiamine), and are integral to numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[2][3] The versatility of the thiazole nucleus has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5]

This guide focuses on the derivatives of a specific, highly functionalized building block: 2-(Hydroxymethyl)thiazole-4-carboxylic acid . The presence of both a hydroxymethyl group and a carboxylic acid group at key positions (C2 and C4, respectively) provides reactive handles for extensive chemical modification. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, diverse biological activities, and structure-activity relationships of derivatives stemming from this promising scaffold, providing both high-level mechanistic insights and detailed experimental protocols for their evaluation.

Synthetic Strategies: Building the Core and its Analogs

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis , a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[6][7] While various methods exist for thiazole synthesis, the Hantzsch reaction remains a primary route for generating highly substituted thiazoles.[8][9]

A plausible synthetic route to the this compound core and its subsequent derivatization is outlined below. The initial Hantzsch synthesis can be followed by modifications at the functional groups to generate a library of diverse compounds. For instance, the carboxylic acid can be converted to esters or amides, while the hydroxymethyl group can be oxidized or etherified.

Caption: General synthetic workflow for the core scaffold and its derivatives.

Section 1: Anticancer Activity

Thiazole derivatives are a significant class of anticancer agents, known to interact with a multitude of biological targets and disrupt pathways essential for tumor growth and proliferation.[4][10] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes like protein kinases.[10][11]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which thiazole-based compounds exert their anticancer effects is through the induction of apoptosis. Many derivatives have been shown to trigger the intrinsic apoptotic pathway by causing mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of caspases.[11] Furthermore, these compounds can arrest the cell cycle at various phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[10] For example, studies on certain thiazole-hydrazone derivatives revealed their ability to cause G1-phase arrest and DNA fragmentation, hallmarks of apoptosis.[10]

G Thiazole Thiazole Derivative Mito Mitochondria Thiazole->Mito induces stress CellCycle Cell Cycle Progression (G1 -> S -> G2 -> M) Thiazole->CellCycle inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest Cell Cycle Arrest (e.g., G1 or G2/M)

Caption: Simplified anticancer mechanism of thiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes representative data for thiazole derivatives against various human cancer cell lines.

Compound IDModificationCell LineIC₅₀ (µM)Reference
15 (E)-4-(2,4-dichlorophenyl)-2-(2-(4-(trifluoromethyl) benzylidene) hydrazinyl)thiazoleMultiple< 10[10]
4c Thiazole-triazole hybridMCF-7 (Breast)2.57[12]
4c Thiazole-triazole hybridHepG2 (Liver)7.26[12]
18 3-Nitrophenyl-thiazoleJurkat (Leukemia)2.79[10]

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[3][13] Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[5][14][15]

Mechanism of Action: Targeting Essential Bacterial Processes

Thiazole-based antimicrobials can act through various mechanisms.[3] Some derivatives function as inhibitors of essential metabolic pathways, for example, by preventing the synthesis of vital nutrients like vitamins.[3] Others target bacterial cell wall synthesis or disrupt the integrity of the cell membrane.[3][14] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into and disruption of microbial cell membranes.[14]

G cluster_0 Bacterial Cell CellWall Cell Wall Synthesis CellMembrane Cell Membrane Metabolism Metabolic Pathways Thiazole Thiazole Derivative Thiazole->CellWall Inhibits Thiazole->CellMembrane Disrupts Thiazole->Metabolism Inhibits

Caption: Potential antimicrobial targets for thiazole derivatives.

Quantitative Data: In Vitro Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
Bisthiazole-hydrazoneA. fumigatus (Fungus)0.03[5]
Bisthiazole-hydrazoneK. pneumoniae (Gram-)0.03[5]
Trichloro phenyl thiazoleBacillus subtilis (Gram+)Significant Inhibition[14]
Trichloro phenyl thiazoleEscherichia coli (Gram-)Significant Inhibition[14]

Section 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in inflammatory pathways.[2][16][17]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A well-established mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Certain thiazole derivatives have shown potent inhibitory activity against COX-2 and 5-LOX.[16] Another important target is inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[18] Some thiazole compounds have been shown to bind to the active site of iNOS, blocking its activity and reducing NO production.[18]

G AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole Thiazole Derivative Thiazole->COX inhibits Thiazole->LOX inhibits

Caption: Inhibition of the Arachidonic Acid Pathway by thiazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

  • The Carboxylic Acid (C4): This group is often crucial for activity. It can act as a hydrogen bond donor or engage in salt bridge interactions with receptor sites. Esterification or conversion to an amide can drastically alter or, in some cases, abolish activity, highlighting its importance as a key pharmacophoric feature.

  • The Hydroxymethyl Group (C2): This functional group provides another point for hydrogen bonding and can be a site for metabolic modification. Its presence can influence solubility and receptor binding.

  • Substituents on the Ring: The addition of various aryl or alkyl groups at other positions (e.g., C5) can significantly impact potency and selectivity. Lipophilic groups can enhance membrane permeability, while electron-withdrawing or -donating groups can modulate the electronic properties of the thiazole ring, influencing its binding affinity to targets. For instance, the presence of halogenated phenyl rings has been shown to enhance anticancer and anti-inflammatory responses in some series.[2]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[23]

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[24]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by reading the optical density with a plate reader.[25]

Protocol 3: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[26][27][28]

Methodology:

  • Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[17][26]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes post-treatment), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[26][28][29]

  • Edema Measurement: Measure the paw volume or diameter immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[29][30]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activity, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

  • Lead Optimization: Systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Safety: Advancing promising leads into preclinical animal models to evaluate their efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Hydroxymethyl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and synthetic chemistry. In the absence of extensive published quantitative solubility data, this document focuses on predicting solubility based on physicochemical properties and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical steps required to accurately assess the solubility of this compound in various common laboratory solvents.

Introduction: Understanding the Molecule

This compound (C₅H₅NO₃S, Molar Mass: 159.16 g/mol ) is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol integrated into a thiazole ring.[1][2][3] The presence of these polar, hydrogen-bonding moieties—the carboxyl group (-COOH) and the hydroxymethyl group (-CH₂OH)—alongside the aromatic thiazole core, dictates its interactions with various solvents. The ability of this compound to act as both a hydrogen bond donor (from the -OH and -COOH groups) and acceptor (via the nitrogen and sulfur atoms in the thiazole ring and the oxygen atoms) is a critical determinant of its solubility profile.

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[4][5] Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in biological assays.[4][5] This guide provides the necessary framework for establishing a robust solubility profile for this compound.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionSource
Molecular FormulaC₅H₅NO₃S[1][2]
Molar Mass159.16 g/mol [1][2]
IUPAC Name2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid[1]
CAS Number221322-09-4[1][2]

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit its highest solubility in these solvents. The carboxylic acid and hydroxymethyl groups can readily form hydrogen bonds with the solvent molecules, facilitating dissolution. The solubility in water will be pH-dependent due to the acidic nature of the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is also anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. Acetonitrile, being less polar, may show moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility is predicted to be low in nonpolar solvents. The high polarity of this compound makes it energetically unfavorable to dissolve in solvents that primarily interact through weaker van der Waals forces.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility, which is crucial for understanding the behavior of a compound in a saturated solution at equilibrium.[7][9] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[5][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess This compound B Add chosen solvent (e.g., 2 mL) to vial A->B Add solid to solvent C Seal vials and place in orbital shaker B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D Ensure slurry is present E Allow samples to settle D->E F Centrifuge or filter (e.g., 0.22 µm syringe filter) to remove undissolved solid E->F H Dilute supernatant if necessary F->H G Prepare calibration standards I Analyze by HPLC-UV or LC-MS G->I H->I J Calculate solubility (mg/mL or M) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetonitrile, dichloromethane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Samples:

    • Add an excess amount of solid this compound to a glass vial. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Accurately add a known volume of the selected solvent to the vial.

    • Prepare each sample in triplicate to ensure reproducibility.[10]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[10][11] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution plateaus.[10]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure complete removal of solid particles, either centrifuge the sample and take the supernatant, or filter the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF).[12]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted samples by a validated analytical method, such as HPLC-UV or LC-MS.[12]

    • Calculate the concentration of the dissolved compound in the original supernatant, taking into account the dilution factor. This concentration represents the thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Polar ProticWater (pH ~)25[Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Polar AproticDMSO25[Experimental Value][Experimental Value]
Acetonitrile25[Experimental Value][Experimental Value]
NonpolarDichloromethane25[Experimental Value][Experimental Value]

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, its molecular structure strongly suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. This technical guide provides the scientific rationale behind these predictions and, more importantly, a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility using the shake-flask method. By following this self-validating protocol, researchers can generate accurate and reliable solubility data, a critical step in the advancement of research and development involving this compound.

References

The Indispensable Scaffold: A Technical Guide to Thiazole-4-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Within this important class of compounds, thiazole-4-carboxylic acid and its derivatives represent a particularly versatile and valuable scaffold. This guide provides an in-depth exploration of the discovery, history, synthesis, and broad-ranging applications of these compounds. We will delve into the foundational synthetic methodologies, provide detailed experimental protocols with causal explanations, and examine their impact on drug discovery and agriculture, supported by mechanistic diagrams and a comprehensive list of authoritative references.

A Historical Perspective: From Vitamin B1 to a Privileged Synthetic Intermediate

The journey of thiazole-4-carboxylic acid is deeply intertwined with the early 20th-century investigations into vitamins and nutritional deficiencies. The elucidation of the structure of thiamine (Vitamin B1), the crucial factor in preventing beriberi, by Robert R. Williams in 1936, marked the first significant encounter with a biologically active thiazole derivative.[1] This discovery not only revolutionized nutritional science but also ignited fervent interest in the chemistry of this novel heterocyclic system.

While the thiazole ring was now known, the specific compound, thiazole-4-carboxylic acid, emerged from the subsequent drive to synthesize and modify this new scaffold. The foundational synthetic route, the Hantzsch thiazole synthesis , reported by Arthur Hantzsch in 1887, provided the essential chemical technology.[2] This reaction, involving the condensation of an α-haloketone with a thioamide, became the workhorse for creating a vast array of thiazole derivatives.

Early patents, such as the one filed by Merck & Co. in 1961 (US3274207A), detailed specific processes for preparing thiazole carboxylic acids from haloalkyl-substituted thiazoles, signaling their growing importance as key chemical intermediates.[3] These early synthetic efforts were aimed at creating analogs of natural products and exploring the structure-activity relationships of this new class of compounds, laying the groundwork for their future applications in medicine and beyond.

Core Synthetic Methodologies: Building the Thiazole-4-Carboxylic Acid Scaffold

The construction of the thiazole-4-carboxylic acid core is predominantly achieved through the venerable Hantzsch synthesis, a testament to its robustness and versatility. Modern variations and other classical methods offer alternative routes, each with specific advantages.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

The Hantzsch synthesis is a powerful and widely used method for the construction of the thiazole ring. For the preparation of thiazole-4-carboxylic acid derivatives, the reaction typically involves the condensation of an ethyl bromopyruvate (an α-haloketone) with a thioamide.

Experimental Protocol: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

This protocol is a representative example of a Hantzsch synthesis for a key precursor to many thiazole-4-carboxylic acid derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL).

  • Reaction Execution: Heat the reaction mixture to 70°C and stir for 1 hour.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Workup and Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates a homogeneous reaction environment. Its boiling point is suitable for the mild heating required.

  • Heating to 70°C: The application of heat provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate.

  • Excess Thiourea: Using a slight excess of the less expensive thioamide ensures the complete consumption of the ethyl bromopyruvate, maximizing the yield based on the more complex starting material.

  • Precipitation in Ice-Cold Water: The product, ethyl 2-amino-1,3-thiazole-4-carboxylate, is significantly less soluble in cold water than the starting materials and any potential by-products, allowing for a simple and effective initial purification step.

Diagram: Hantzsch Thiazole Synthesis Workflow

G start Combine Ethyl Bromopyruvate and Thiourea in Ethanol react Heat to 70°C for 1 hour start->react precipitate Pour into Ice-Cold Water react->precipitate filter Collect Product by Filtration precipitate->filter dry Dry the Purified Product filter->dry

Caption: Workflow for a typical Hantzsch thiazole synthesis.

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods are also employed:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form 5-aminothiazoles. While less direct for 4-carboxylic acid derivatives, it offers a different approach to substituted thiazoles.

  • From L-cysteine: More recent methods have utilized readily available starting materials like L-cysteine hydrochloride, which undergoes condensation with formaldehyde, followed by esterification, oxidation, and hydrolysis to yield thiazole-4-carboxylic acid.[5] This approach is advantageous due to the low cost and chirality of the starting material.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole-4-carboxylic acid moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[6]

Inhibition of Xanthine Oxidase: The Case of Febuxostat

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout. Its mechanism of action provides an excellent example of the role of the thiazole-4-carboxylic acid scaffold.

Mechanism of Action: Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Febuxostat binds tightly within a channel leading to the molybdenum pterin active site of the enzyme, effectively blocking substrate access. This inhibition reduces the production of uric acid, alleviating the symptoms of gout. The thiazole-4-carboxylic acid group is crucial for anchoring the drug within the active site through a network of hydrogen bonds and other interactions.

Thiazole-4-Carboxylic Acid Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The thiazole scaffold has been successfully incorporated into numerous kinase inhibitors.

Mechanism of Action: Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. Thiazole-4-carboxylic acid derivatives can be designed to mimic the purine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The carboxylic acid group can form additional interactions or serve as a vector for further chemical modifications to enhance potency and selectivity. For instance, various thiazole derivatives have been developed as potent inhibitors of kinases such as Akt, B-RAF, and EGFR, which are crucial components of signaling pathways that drive cell proliferation and survival.[7][8][9]

Diagram: Generalized Kinase Inhibition by a Thiazole Derivative

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., Akt, B-RAF) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Thiazole_Inhibitor Thiazole-4-Carboxylic Acid Derivative Thiazole_Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a protein kinase signaling pathway.

Role in Agriculture

Beyond pharmaceuticals, thiazole-4-carboxylic acid derivatives have found significant applications in agriculture, primarily as fungicides.[10][11] They are key intermediates in the synthesis of compounds like Thiabendazole, a broad-spectrum fungicide used to control plant pathogens and for the post-harvest treatment of fruits and vegetables. The unique biological activity of the thiazole moiety contributes to the efficacy of these crop protection agents.

Conclusion and Future Outlook

The journey of thiazole-4-carboxylic acid from a structural component of a vitamin to a versatile building block in modern chemistry underscores its enduring importance. Its robust and well-understood synthesis, coupled with its favorable biological interaction profile, ensures its continued relevance in the development of new therapeutics and agrochemicals. As our understanding of complex biological pathways deepens, the thiazole-4-carboxylic acid scaffold will undoubtedly serve as a starting point for the design of next-generation enzyme inhibitors, modulators of protein-protein interactions, and other novel bioactive agents. The combination of historical precedent, synthetic tractability, and proven biological success makes this compound a truly indispensable tool for researchers and scientists in the chemical and life sciences.

References

The Therapeutic Promise of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[2] From its presence in the essential vitamin thiamine (B1) to its incorporation in blockbuster drugs, the thiazole nucleus has consistently demonstrated its versatility in engaging with a wide array of biological targets.[3][4] This guide provides an in-depth exploration of the burgeoning therapeutic applications of thiazole derivatives, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics. We will delve into the core areas where thiazole derivatives have shown significant promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders. For each area, we will examine the underlying mechanisms of action, showcase key structure-activity relationships, and provide detailed experimental protocols for their evaluation, thereby equipping scientists with the foundational knowledge to innovate in this exciting field.

I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

The development of effective and less toxic anticancer agents remains a paramount challenge in modern medicine. Thiazole derivatives have emerged as a highly promising class of compounds, exhibiting potent antitumor activity through diverse mechanisms of action.[5][6] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have already gained FDA approval, underscoring the clinical translatability of this chemical class.[5]

Mechanisms of Action: Targeting the Hallmarks of Cancer

Thiazole derivatives exert their anticancer effects by modulating a variety of signaling pathways and cellular processes critical for tumor growth and survival.[7][8]

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer. Thiazole-containing compounds have been shown to effectively target key kinases in oncogenic signaling cascades.[9]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby cutting off the tumor's blood supply.[7][10] One study reported a thiazole derivative with an IC50 value of 0.15 µM against VEGFR-2.[7]

    • PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Thiazole derivatives have been developed that effectively block this pathway, leading to the suppression of tumor progression.[9] For instance, one novel thiazole derivative exhibited potent anticancer effects with IC50 values ranging from 0.50–4.75 μM across various cancer cell lines by inhibiting the PI3K/AKT/mTOR pathway.[9]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic cascade.[11]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and disrupting its dynamics is a validated anticancer strategy. Some thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Tubulin Tubulin Tubulin->Proliferation Bcl2 Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Thiazole_Derivative_1 Thiazole Derivative Thiazole_Derivative_1->VEGFR2 Inhibits Thiazole_Derivative_2 Thiazole Derivative Thiazole_Derivative_2->PI3K Inhibits Thiazole_Derivative_3 Thiazole Derivative Thiazole_Derivative_3->Tubulin Inhibits Thiazole_Derivative_4 Thiazole Derivative Thiazole_Derivative_4->Bcl2 Inhibits

Caption: Anticancer Mechanisms of Thiazole Derivatives.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[7]
4c HepG2 (Liver)7.26 ± 0.44[7]
4m BxPC-3 (Pancreatic)1.69[5]
4m MOLT-4 (Leukemia)2.2[5]
5b MCF-7 (Breast)0.48 ± 0.03[12]
5b A549 (Lung)0.97 ± 0.13[12]
Compound 9 HepG-2 (Liver)1.61 ± 1.92 µg/mL[3]
Compound 10 HepG-2 (Liver)1.98 ± 1.22 µg/mL[3]
7c Various< 100 µg/mL[9]
9c Various< 100 µg/mL[9]
11d Various< 100 µg/mL[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare stock solutions of the thiazole derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole derivatives. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 18-24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Thiazole Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate 24-48h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 3-4h MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan Crystals Incubation_3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

II. Thiazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new and effective antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the discovery of novel antibiotics and antifungals.[16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms.

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[16]

  • Disruption of Cell Wall Synthesis: The thiazole ring is a key component of the penicillin nucleus, highlighting its role in inhibiting bacterial cell wall synthesis.

  • Inhibition of Fungal Enzymes: In fungi, thiazole derivatives can inhibit key enzymes such as 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8]

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Various Bacteria0.23–0.70 mg/mL[8]
Compound 8 Various Fungi0.08–0.23 mg/mL[8]
Compound 9 Various Fungi0.06–0.23 mg/mL[8]
Compound 12 S. aureus, E. coli, A. niger125–150[12]
Compounds 13 & 14 Various Bacteria & Fungi50–75[12]
Thiazole Derivative S. dysenteriae125[18]
Benzothiazole Derivative E. coli12.5-200[18]
Compound 36 & 37 B. subtilis, S. aureus, E. coli3.39-4.23 µM/mL[17]
Compound 43a S. aureus, E. coli16.1 µM[16]
Compound 43b A. niger16.2 µM[16]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[21]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the thiazole derivative stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no drug), and the twelfth well as a sterility control (no bacteria).[19]

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 5 µL of the diluted microbial suspension.

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[19]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth. The results can also be read using a microplate reader.[21]

broth_microdilution_workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of Thiazole Derivative Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate 18-24h Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Broth Microdilution Workflow for MIC Determination.

III. Thiazole Derivatives in the Management of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases, including arthritis, asthma, and cardiovascular disease.[22] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[6]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are largely mediated by their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][17]

  • COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. Many thiazole derivatives exhibit inhibitory activity against both COX isoforms, with some showing selectivity for COX-2, which is preferentially expressed at sites of inflammation.

  • LOX Inhibition: 5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are also potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX_Enzymes Inhibits Thiazole_Derivative->LOX_Enzyme Inhibits

Caption: Anti-inflammatory Mechanism of Thiazole Derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of representative thiazole derivatives against COX and LOX enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
6l 5.550.090.38
3a --0.127
16a ---[20]
16b ---[20]
18f ---[20]
13b -12.901 (TNF-α)2.294 (IL-6)[15]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX. The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The supplied probe then reacts with PGG2 to produce a fluorescent product, which can be quantified using a fluorescence plate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX-2 enzyme solution, and Arachidonic Acid substrate solution according to the kit manufacturer's instructions.

    • Dissolve the test thiazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the following to the appropriate wells:

      • Enzyme Control (EC): Assay Buffer and COX-2 enzyme.

      • Inhibitor Control (IC): A known COX-2 inhibitor (e.g., Celecoxib), Assay Buffer, and COX-2 enzyme.

      • Sample (S): The test thiazole derivative, Assay Buffer, and COX-2 enzyme.

      • Blank: Assay Buffer only.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot a dose-response curve and calculate the IC50 value.

IV. Thiazole Derivatives in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons in the central nervous system. Thiazole derivatives have emerged as a promising class of compounds with neuroprotective potential, acting on multiple targets implicated in the pathogenesis of these devastating disorders.[11]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiazole derivatives are multifaceted and involve the modulation of various signaling pathways.

  • Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, leading to symptomatic improvement. Several thiazole derivatives have been identified as potent cholinesterase inhibitors.

  • Modulation of AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for synaptic plasticity and cognitive function. Thiazole-carboxamide derivatives have been shown to modulate AMPA receptor activity, which could be beneficial in neurological disorders.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. Thiazole derivatives with antioxidant and anti-inflammatory properties can help protect neurons from these insults.

neuroprotection_pathways cluster_synapse Synapse cluster_neuron Neuron AChE_BChE AChE / BChE Acetylcholine Acetylcholine AChE_BChE->Acetylcholine Degrades Neuronal_Survival Neuronal_Survival Acetylcholine->Neuronal_Survival Promotes AMPA_Receptor AMPA_Receptor AMPA_Receptor->Neuronal_Survival Promotes Oxidative_Stress Oxidative_Stress Oxidative_Stress->Neuronal_Survival Inhibits Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival Inhibits Thiazole_Derivative_1 Thiazole Derivative Thiazole_Derivative_1->AChE_BChE Inhibits Thiazole_Derivative_2 Thiazole Derivative Thiazole_Derivative_2->AMPA_Receptor Modulates Thiazole_Derivative_3 Thiazole Derivative Thiazole_Derivative_3->Oxidative_Stress Reduces Thiazole_Derivative_3->Neuroinflammation Reduces

Caption: Neuroprotective Mechanisms of Thiazole Derivatives.

Quantitative Analysis of Neuroprotective Activity

The following table provides IC50 values of representative thiazole derivatives for cholinesterase inhibition.

CompoundTargetIC50Reference
N-(2,3-dimethyl phenyl)thiazol-2-amineAChE9 nM
N-(2,3-dimethyl phenyl)thiazol-2-amineBuChE0.646 µM
Benzyl piperidine-linked diaryl thiazoleAChE0.30 µM
Benzyl piperidine-linked diaryl thiazoleBuChE1.84 µM

V. Conclusion and Future Perspectives

This technical guide has illuminated the vast therapeutic potential of thiazole derivatives across a spectrum of diseases. The inherent versatility of the thiazole scaffold, coupled with the ever-evolving landscape of synthetic chemistry, continues to provide fertile ground for the discovery of novel and improved therapeutic agents. Future research in this area should focus on several key aspects:

  • Structure-Based Drug Design: Leveraging computational tools and a deeper understanding of target-ligand interactions will enable the rational design of more potent and selective thiazole-based inhibitors.

  • Multi-Targeted Approaches: The development of thiazole derivatives that can simultaneously modulate multiple targets within a disease pathway holds significant promise for enhanced efficacy and reduced drug resistance.

  • Exploration of New Therapeutic Areas: While this guide has focused on four major areas, the biological activities of thiazole derivatives are far-reaching. Continued exploration of their potential in other diseases, such as viral infections and metabolic disorders, is warranted.

  • Advanced Drug Delivery Systems: The formulation of thiazole derivatives into advanced drug delivery systems can improve their pharmacokinetic properties, enhance their therapeutic index, and enable targeted delivery to diseased tissues.

The journey of thiazole from a simple heterocyclic compound to a cornerstone of modern drug discovery is a testament to the power of medicinal chemistry. As our understanding of disease biology deepens and our synthetic capabilities expand, the future of thiazole-based therapeutics appears brighter than ever.

VI. References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7359. --INVALID-LINK--

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. (n.d.). ResearchGate. --INVALID-LINK--

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Pharmaceuticals, 15(9), 1083. --INVALID-LINK--

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7945. --INVALID-LINK--

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. --INVALID-LINK--

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules, 25(23), 5749. --INVALID-LINK--

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). Scientific Reports, 12(1), 1-13. --INVALID-LINK--

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5621. --INVALID-LINK--

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2018). Jundishapur Journal of Microbiology, 11(3). --INVALID-LINK--

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society, 1-26. --INVALID-LINK--

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(12), 10330. --INVALID-LINK--

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. --INVALID-LINK--

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry, 15(6), 1606-1616. --INVALID-LINK--

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. --INVALID-LINK--

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2023). Journal of Antimicrobial Chemotherapy, 78(8), 2055-2061. --INVALID-LINK--

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). International Journal of Molecular Sciences, 25(14), 7475. --INVALID-LINK--

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2009). Brazilian Journal of Microbiology, 40(2), 343-348. --INVALID-LINK--

  • Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Thiazoles. (n.d.). Benchchem. --INVALID-LINK--

  • Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5976-5978. --INVALID-LINK--

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. --INVALID-LINK--

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 123-132. --INVALID-LINK--

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6263. --INVALID-LINK--

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). Research in Pharmaceutical Sciences, 19(1), 1. --INVALID-LINK--

  • Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (2022). Molecules, 27(15), 4994. --INVALID-LINK--

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents. (2010). Berliner und Munchener tierarztliche Wochenschrift, 123(3-4), 119-125. --INVALID-LINK--

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. --INVALID-LINK--

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(1), 2-25. --INVALID-LINK--

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2020). Scientific Reports, 10(1), 1-13. --INVALID-LINK--

  • MTT Assay of Cell Viability Protocol. (n.d.). Ainslie Lab @ UNC. [https://ainslielab.web.unc.edu/wp-content/uploads/sites/1 Ainslie Lab/2018/09/MTT-Assay-Protocol.pdf](--INVALID-LINK-- Ainslie Lab/2018/09/MTT-Assay-Protocol.pdf)

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2024). ResearchGate. --INVALID-LINK--

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery, 1-21. --INVALID-LINK--

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. --INVALID-LINK--

  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). Bioorganic Chemistry, 99, 103882. --INVALID-LINK--

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023). Current Medicinal Chemistry, 30(35), 4025-4045. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5599. --INVALID-LINK--

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2019). Molecules, 24(7), 1243. --INVALID-LINK--

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). International Journal of Molecular Sciences, 25(14), 7475. --INVALID-LINK--

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry, 250, 115225. --INVALID-LINK--

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 104-108. --INVALID-LINK--

  • A Review on Thiazole Scaffolds and its Biological Activity. (2022). International Journal of Research and Publication Reviews, 3(6), 143-150. --INVALID-LINK--

  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). Semantic Scholar. --INVALID-LINK--

  • Proapoptotic effects of novel thiazole derivative on human glioma cells. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4845-4848. --INVALID-LINK--

References

A Comprehensive Technical Guide to the Synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the synthetic pathways leading to 2-(hydroxymethyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document will delve into the core chemical principles, provide validated experimental protocols, and offer insights into the critical parameters for successful synthesis.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. This compound, in particular, serves as a versatile building block, incorporating both a nucleophilic hydroxymethyl group and a carboxylic acid handle for further chemical modifications, rendering it a valuable intermediate in the synthesis of more complex therapeutic agents.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and widely applicable method for the synthesis of this compound is a two-step process. This pathway begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring system, followed by a straightforward hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Overview Start Starting Materials Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 FinalProduct This compound Step2->FinalProduct caption Overall synthetic workflow.

Figure 1: A high-level overview of the two-step synthetic route to this compound.

Part 1: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2][3][4] In this specific application, ethyl bromopyruvate serves as the α-haloketone component, and 2-hydroxyethanethioamide provides the requisite thioamide functionality.

Reaction Scheme:

Hantzsch_Synthesis Thioamide 2-Hydroxyethanethioamide Plus + Thioamide->Plus Haloketone Ethyl Bromopyruvate Arrow Ethanol, Reflux Haloketone->Arrow Product Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Plus->Haloketone Arrow->Product caption Hantzsch thiazole synthesis.

Figure 2: The reaction scheme for the synthesis of the intermediate ester.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common and effective solvent for Hantzsch thiazole synthesis. It readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate without promoting significant side reactions.

  • Work-up: The use of a saturated aqueous solution of sodium bicarbonate is crucial to neutralize any hydrobromic acid formed during the reaction, which could otherwise lead to degradation of the product.

Detailed Experimental Protocol:

Materials:

  • 2-Hydroxyethanethioamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyethanethioamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl 2-(hydroxymethyl)thiazole-4-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-HydroxyethanethioamideC₂H₅NOS91.141.0
Ethyl bromopyruvateC₅H₇BrO₃195.011.05
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylateC₇H₉NO₃S187.22-

Part 2: Hydrolysis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification to precipitate the product.

Reaction Scheme:

Hydrolysis Ester Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Reagents 1. NaOH (aq) 2. HCl (aq) Ester->Reagents Product This compound Reagents->Product caption Ester hydrolysis to the final product.

Figure 3: The hydrolysis of the intermediate ester to the target carboxylic acid.

Causality Behind Experimental Choices:
  • Base: Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ester.

  • Solvent: An aqueous solution is used to facilitate the hydrolysis reaction.

  • Acidification: The addition of a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate salt formed under basic conditions, leading to the precipitation of the less soluble carboxylic acid.

Detailed Experimental Protocol:

Materials:

  • Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Ice bath

Procedure:

  • Dissolve ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3).

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain the pure this compound.

Characterization of the Final Product:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

References

Methodological & Application

Application Note & Detailed Protocol: Laboratory Scale Synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The protocol detailed herein is based on the well-established Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring system. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including the blockbuster drug dasatinib and various antibiotics. Its prevalence stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions with biological targets. This compound, in particular, serves as a versatile intermediate, offering two distinct functional handles—a primary alcohol and a carboxylic acid—for further chemical elaboration and conjugation.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The chosen synthetic route is the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone (or a related α-halo carbonyl compound). This method is highly efficient for the construction of substituted thiazoles. In our protocol, we will utilize dithiooxamide and an ethyl 3-chloro-2-oxopropanoate as the key starting materials. The reaction proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring.

Reaction Scheme

G A Dithiooxamide + Ethyl 3-chloro-2-oxopropanoate B Step 1: Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->B C Intermediate: Diethyl 2,2'-(thiazole-2,4-diyl)bis(carboxylate) B->C D Step 2: Selective Reduction (Lithium Borohydride) C->D E Intermediate: Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate D->E F Step 3: Saponification (Hydrolysis) E->F G Final Product: This compound F->G H Purification & Characterization G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Dithiooxamide is harmful if swallowed, and ethyl 3-chloro-2-oxopropanoate is a corrosive lachrymator. Handle with care.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumePuritySupplier (Example)
Dithiooxamide120.21506.01 g98%Sigma-Aldrich
Ethyl 3-chloro-2-oxopropanoate150.56558.28 g (6.9 mL)97%Alfa Aesar
Ethanol (anhydrous)46.07-200 mL200 ProofFisher Scientific
Lithium Borohydride (LiBH₄)21.78751.63 g95%Acros Organics
Tetrahydrofuran (THF, anhydrous)72.11-150 mL≥99.9%Sigma-Aldrich
Sodium Hydroxide (NaOH)40.001004.0 g≥98%VWR Chemicals
Hydrochloric Acid (HCl, concentrated)36.46-As needed37%J.T. Baker
Ethyl Acetate88.11-For extractionACS GradeEMD Millipore
Brine (saturated NaCl solution)--For washing-Lab prepared
Magnesium Sulfate (anhydrous)120.37-For drying≥99.5%Sigma-Aldrich
Step 1: Synthesis of Diethyl 2,2'-(thiazole-2,4-diyl)bis(carboxylate)
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dithiooxamide (6.01 g, 50 mmol) and anhydrous ethanol (200 mL).

  • Stir the suspension at room temperature. Slowly add ethyl 3-chloro-2-oxopropanoate (8.28 g, 55 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Upon completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is redissolved in ethyl acetate (150 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 2,2'-(thiazole-2,4-diyl)bis(carboxylate), which can be used in the next step without further purification.

Step 2: Selective Reduction to Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
  • Transfer the crude diester from Step 1 into a 500 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the crude product in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add lithium borohydride (1.63 g, 75 mmol) portion-wise over 30 minutes. Caution: LiBH₄ reacts violently with water. Ensure all glassware is dry.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Step 3: Saponification to this compound
  • Dissolve the crude ester from Step 2 in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (4.0 g, 100 mmol) to the solution and heat the mixture to 50 °C for 2-3 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.4 (s, 1H, thiazole H-5), ~4.8 (s, 2H, -CH₂OH), ~5.5 (br s, 1H, -OH), ~13.0 (br s, 1H, -COOH).[1]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170.0 (C=O, acid), ~165.0 (C-2), ~145.0 (C-4), ~125.0 (C-5), ~60.0 (-CH₂OH).
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₅H₄NO₃S: 158.0; found ~157.9.
Melting Point Literature values are typically in the range of 195-199 °C.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side product formation.Ensure reagents are pure and the reaction is run for a sufficient duration. Monitor closely by TLC.
Incomplete reduction in Step 2 Insufficient reducing agent or deactivated LiBH₄.Use fresh, anhydrous LiBH₄ and ensure the reaction is run under a strictly inert atmosphere.
Product does not precipitate in Step 3 pH is not optimal for precipitation.Carefully adjust the pH with HCl, ensuring it is in the 2-3 range. If the product is highly soluble, extraction into an organic solvent may be necessary.
Product is discolored Presence of impurities from starting materials or side reactions.Recrystallize the final product from a suitable solvent system (e.g., water or ethanol/water).

References

Application Notes and Protocols: 2-(Hydroxymethyl)thiazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Thiazole

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its value as a building block is derived from the presence of three distinct functional groups within a compact molecular architecture: a nucleophilic hydroxymethyl group, an electrophilic carboxylic acid, and an aromatic thiazole ring. This trifecta of reactivity allows for sequential and selective modifications, making it an ideal scaffold for the construction of complex molecules, particularly in the development of novel therapeutic agents. The thiazole nucleus itself is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols for its key transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅NO₃S[2]
Molecular Weight 159.17 g/mol [2]
CAS Number 221322-09-4[2]
Appearance White to off-white solid[3]
Storage Conditions 2-8°C, sealed, dry[4]

Synthetic Applications and Mechanistic Insights

The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations. The reactivity of the hydroxyl and carboxylic acid groups can be selectively targeted, and the thiazole ring itself can participate in various reactions.

Reactions at the Carboxylic Acid Moiety: Amidation and Esterification

The carboxylic acid at the 4-position of the thiazole ring is a prime site for modification, most commonly through amidation and esterification reactions. These transformations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry, as amides are prevalent in biologically active molecules.[5] The direct amidation of this compound with an amine typically requires a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive such as HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields.[6]

Esterification: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method for ester synthesis.[7][8] This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[8] The hydroxyl group on the building block itself can be a competing nucleophile, so protection of this group may be necessary for certain substrates.

Workflow for Amidation and Esterification

Caption: General workflow for amidation and esterification.

Transformations of the Hydroxymethyl Group

The primary alcohol at the 2-position of the thiazole offers another handle for synthetic manipulation, including oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Oxidation: Selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde or the 2,4-dicarboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are typically used for the synthesis of the aldehyde, while stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will lead to the dicarboxylic acid.[9] The selective oxidation of a hydroxymethyl group in the presence of a carboxylic acid can be challenging and may require careful selection of reagents and conditions.[10]

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine will form the corresponding tosylate. This can then be displaced by a variety of nucleophiles to introduce new functional groups at the 2-position.

Oxidation Pathways

OxidationPathways A This compound B 2-Formylthiazole-4-carboxylic acid A->B Mild Oxidation (e.g., MnO2) C Thiazole-2,4-dicarboxylic acid A->C Strong Oxidation (e.g., KMnO4)

Caption: Oxidation of the hydroxymethyl group.

Reactivity of the Thiazole Ring

The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. It is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the proton at the C5 position is the most electron-rich and can undergo electrophilic substitution under forcing conditions.[11] The C2 position is electron-deficient and susceptible to deprotonation by strong bases, followed by reaction with electrophiles.[11]

Protocols

Protocol 1: Synthesis of N-Benzyl-2-(hydroxymethyl)thiazole-4-carboxamide

Objective: To synthesize an amide derivative via a standard coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the desired N-benzyl-2-(hydroxymethyl)thiazole-4-carboxamide.

Protocol 2: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

Objective: To synthesize an ester derivative via Fischer esterification.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (large excess, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategically positioned functional groups provide multiple avenues for derivatization, enabling the efficient construction of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents where the thiazole motif continues to play a crucial role.[12][13] The ability to selectively manipulate the carboxylic acid, hydroxymethyl group, and the thiazole ring underscores the immense potential of this compound as a cornerstone in modern drug discovery and development.[14]

References

Protocol for the Selective Esterification of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective esterification of the carboxylic acid moiety of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. This bifunctional molecule is a valuable building block in medicinal chemistry, with the thiazole ring being a key scaffold in numerous therapeutic agents.[1][2] The primary challenge in its derivatization is achieving chemoselectivity, specifically the esterification of the carboxylic acid in the presence of a reactive primary alcohol. This guide details the Steglich esterification method, a mild and highly efficient procedure that utilizes a carbodiimide coupling agent and a nucleophilic catalyst to ensure high yields and purity while preserving the integrity of the hydroxymethyl group.[3][4] We will explore the chemical principles underpinning this selectivity, provide a step-by-step experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Introduction: The Significance of Thiazole Scaffolds and the Synthetic Challenge

The thiazole ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] Derivatives of this compound are sought-after intermediates for creating libraries of compounds for screening and lead optimization.[8] The ester functional group, in particular, allows for the modulation of critical pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.

The synthetic utility of this compound is, however, complicated by the presence of two nucleophilic functional groups: a carboxylic acid and a primary alcohol. Traditional esterification methods, such as the Fischer-Speier esterification, rely on strong acid catalysts and high temperatures.[9][10] These harsh conditions can lead to a lack of selectivity, promoting the undesired esterification of the primary alcohol, and may cause degradation of the sensitive thiazole ring.[11] Therefore, a robust and mild protocol that selectively targets the carboxylic acid is essential for efficient and predictable synthesis.

Principles of Selective Esterification: Fischer vs. Steglich

Fischer-Speier Esterification: A Method of Limited Utility Here

The Fischer esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[12] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[11] The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water byproduct.[9][13]

For this compound, this method poses significant risks:

  • Lack of Selectivity: The acidic conditions can also catalyze the esterification of the molecule's own hydroxymethyl group, leading to a mixture of products.

  • Harsh Conditions: The requisite strong acids (e.g., H₂SO₄) and heat can lead to decomposition or side reactions involving the thiazole nucleus.[10]

Steglich Esterification: The Preferred Method for Mild and Selective Synthesis

The Steglich esterification, first described in 1978, is a powerful method for forming esters under neutral and mild conditions, making it ideal for acid-sensitive or multifunctional substrates.[3][14] The reaction employs a coupling agent, typically a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[4][15]

The selectivity of the Steglich esterification arises from its mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[16]

  • Acyl Transfer to Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is crucial as it forms a reactive N-acylpyridinium intermediate.[16] This intermediate is highly electrophilic but prevents a common side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[3]

  • Nucleophilic Attack by Alcohol: The target alcohol then attacks the N-acylpyridinium species, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC forms a stable, insoluble dicyclohexylurea (DCU) byproduct, which effectively removes water from the reaction and drives it to completion.[3]

This pathway favors the activation and reaction of the more acidic carboxylic acid over the neutral alcohol group, providing excellent chemoselectivity.

Diagram: Mechanism of Steglich Esterification

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalytic Acyl Transfer cluster_esterification Ester Formation RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Pyr N-Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP DCU DCU (Byproduct) O_Acyl->DCU + H⁺ Side_Reaction N-Acylurea (Side Product, suppressed by DMAP) O_Acyl->Side_Reaction Slow Rearrangement (No DMAP) DMAP DMAP DMAP->Acyl_Pyr Ester Ester (R-COOR') Acyl_Pyr->Ester + R'-OH DMAP_regen DMAP (Regenerated) ROH Alcohol (R'-OH) ROH->Ester Ester->DMAP_regen + Regenerated DMAP

Caption: Mechanism of DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting material. Ensure it is dry.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Acros OrganicsCoupling agent. Handle with care (moisture sensitive, skin sensitizer).
4-(Dimethylamino)pyridine (DMAP)≥99%Alfa AesarCatalyst. Toxic. Handle in a fume hood with appropriate PPE.
Ethanol (Absolute)Anhydrous, ≥99.5%J.T. BakerReactant alcohol. Must be anhydrous.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent. Must be anhydrous.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLabChemFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Alternative Coupling Agent: For a simpler work-up, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used in place of DCC. The resulting urea byproduct is water-soluble and can be removed with an aqueous wash.[4]

Experimental Workflow

Diagram: Experimental Workflow

Workflow start Dissolve Reactants cool Cool to 0°C (Ice Bath) start->cool add_dcc Add DCC Solution (Slowly) cool->add_dcc react Warm to RT Stir for 12-18h add_dcc->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Filter to Remove DCU monitor->filter Reaction Complete wash Aqueous Work-up (HCl, NaHCO₃, Brine) filter->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step workflow for Steglich esterification.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.59 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL). Stir until the solid is fully dissolved. Add absolute ethanol (1.2 eq, 0.7 mL, 12.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 eq, 122 mg, 1.0 mmol).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq, 2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.[17]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid spot indicates completion.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

  • Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The acidic wash removes residual DMAP, and the basic wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ester product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.[18][19]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; moisture in reagents/solvents; insufficient reaction time.Ensure all glassware is flame-dried and reagents (especially solvent and alcohol) are anhydrous. Extend the reaction time to 24 hours. Consider increasing the amount of DCC and alcohol to 1.5 eq.
N-Acylurea Byproduct Formation Slow reaction of the alcohol with the O-acylisourea intermediate.This is minimized by the catalytic action of DMAP. Ensure at least 0.1 eq of DMAP is used. For very slow reactions, increasing the DMAP to 0.2 eq may be beneficial.[3][16]
Difficulty Filtering DCU DCU is a very fine precipitate that can clog filters.Filter through a pad of Celite® to improve filtration speed. Alternatively, dilute the reaction mixture with a non-polar solvent like hexanes to further precipitate the DCU before filtration.
Product Contaminated with DCU DCU has slight solubility in some organic solvents like DCM.After concentrating the crude product, triturate with cold diethyl ether or hexanes. DCU is poorly soluble in these solvents and will precipitate, allowing for removal by a second filtration.
Esterification of Primary Alcohol Highly unlikely under Steglich conditions.This indicates a potential issue with the chosen method. Confirm the identity of the side product. Steglich conditions are highly selective for carboxylic acids over alcohols.[15]

Conclusion

The Steglich esterification is a superior method for the selective synthesis of 2-(hydroxymethyl)thiazole-4-carboxylate esters. Its mild, neutral conditions provide excellent chemoselectivity for the carboxylic acid functional group, avoiding the side reactions and degradation associated with harsher, acid-catalyzed methods.[4][14] By following the detailed protocol and considering the key parameters outlined in this note, researchers in drug discovery and organic synthesis can reliably and efficiently produce these valuable thiazole-based building blocks, accelerating the development of novel therapeutic agents.

References

Application Notes and Protocols: Leveraging 2-(Hydroxymethyl)thiazole-4-carboxylic Acid in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the strategic use of 2-(Hydroxymethyl)thiazole-4-carboxylic acid as a versatile building block in the synthesis of potential antimicrobial agents. The protocols herein are designed to be robust and reproducible, offering insights into the chemical rationale behind each step.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including several antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively bind to biological targets in pathogens. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4]

This compound is a particularly interesting starting material due to its bifunctional nature. The carboxylic acid at the 4-position provides a convenient handle for amide bond formation, a common linkage in many bioactive molecules.[5] The hydroxymethyl group at the 2-position offers a site for further structural diversification, allowing for the exploration of a wider chemical space to optimize antimicrobial potency and pharmacokinetic properties.

This guide will focus on a synthetic strategy that first modifies the carboxylic acid moiety to form a thiazole-4-carboxamide, a class of compounds known to exhibit antimicrobial activity.[3][6] A three-step synthetic sequence is proposed:

  • Protection of the primary alcohol to prevent its interference in the subsequent amide coupling reaction.

  • Amide coupling of the thiazole-4-carboxylic acid with a representative amine.

  • Deprotection of the alcohol to yield the final target compound.

This workflow is illustrated in the following diagram:

G cluster_0 Synthetic Workflow Start 2-(Hydroxymethyl)thiazole- 4-carboxylic acid Step1 Protection of Hydroxymethyl Group Start->Step1 TBDMSCl, Imidazole Intermediate Protected Intermediate Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Amine, EDC, HOBt Protected_Product Protected Final Product Step2->Protected_Product Step3 Deprotection Protected_Product->Step3 TBAF Final_Product Final Antimicrobial Candidate Step3->Final_Product

Caption: A three-step synthetic workflow for the conversion of this compound into a potential antimicrobial agent.

Experimental Protocols

Step 1: Protection of the Hydroxymethyl Group

Rationale: The free hydroxyl group on the starting material can compete with the amine in the subsequent amide coupling step, leading to the formation of ester byproducts and reducing the yield of the desired amide. To ensure the chemoselective formation of the amide bond, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is chosen for its stability under a wide range of reaction conditions and its facile removal under specific fluoride-mediated protocols.[7]

Protocol: Synthesis of 2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole-4-carboxylic acid

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add imidazole. Stir the mixture at room temperature until all solids are dissolved.

    • Add TBDMSCl portion-wise to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into cold water and acidify to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected intermediate as a solid.

ReagentMolar Eq.
This compound1.0
TBDMSCl1.2
Imidazole2.5

Table 1: Stoichiometry for the protection of the hydroxymethyl group.

Step 2: Amide Coupling

Rationale: The formation of the amide bond is achieved using a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is prone to racemization and other side reactions. To suppress these side reactions and improve the efficiency of the coupling, N-hydroxybenzotriazole (HOBt) is used as an additive.[10] HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.[8] Benzylamine is used here as a representative amine.

Protocol: Synthesis of N-benzyl-2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole-4-carboxamide

  • Materials:

    • 2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole-4-carboxylic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

    • N-hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the TBDMS-protected thiazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).

    • Dissolve the mixture in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with DCM.

    • Wash the organic phase with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected amide.

ReagentMolar Eq.
2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole-4-carboxylic acid1.0
Benzylamine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5

Table 2: Stoichiometry for the amide coupling reaction.

Step 3: Deprotection of the Hydroxymethyl Group

Rationale: The final step is the removal of the TBDMS protecting group to unveil the primary alcohol. The high affinity of the fluoride ion for silicon makes fluoride-based reagents highly effective for this transformation.[11] Tetrabutylammonium fluoride (TBAF) is a common choice as it is soluble in organic solvents and provides a naked fluoride ion for efficient deprotection.[12] The reaction is typically clean and high-yielding.

Protocol: Synthesis of N-benzyl-2-(hydroxymethyl)thiazole-4-carboxamide

  • Materials:

    • N-benzyl-2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole-4-carboxamide (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBDMS-protected amide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.[13]

    • Upon completion, quench the reaction by adding water.

    • Dilute the mixture with DCM.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound, N-benzyl-2-(hydroxymethyl)thiazole-4-carboxamide.

G cluster_1 Amide Coupling Mechanism Carboxylic_Acid Thiazole-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Thiazole-CONH-R HOBt_Ester->Amide + R-NH2 Amine R-NH2

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Application in Antimicrobial Screening

The synthesized thiazole-4-carboxamide derivatives can be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.[2][6] A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds.

General Protocol for Antimicrobial Susceptibility Testing:

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols provided in these application notes offer a reliable pathway for the synthesis of thiazole-4-carboxamides. By exploring different amine building blocks in the amide coupling step and potentially further modifying the hydroxymethyl group, a diverse library of compounds can be generated for antimicrobial screening, contributing to the discovery of new therapeutics to combat infectious diseases.

References

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a primary alcohol and a carboxylic acid, both attached to a thiazole core—a privileged scaffold found in numerous bioactive molecules. The ability to selectively modify the hydroxyl group is crucial for modulating the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and aqueous solubility. Furthermore, this hydroxyl moiety serves as a critical synthetic handle for conjugation to other molecules or for the installation of pharmacophoric elements.[2][3]

However, the simultaneous presence of a reactive hydroxyl group, an acidic carboxyl group, and the thiazole ring's nucleophilic nitrogen presents a significant challenge in chemoselectivity. A carefully planned synthetic strategy is paramount to avoid undesired side reactions and ensure the desired transformation occurs efficiently. This guide provides an in-depth analysis of the primary strategies for derivatizing the hydroxyl group, explaining the causality behind experimental choices and offering detailed, field-proven protocols.

Core Challenge: Navigating Chemoselectivity

The primary obstacle in modifying the hydroxyl group is the competing reactivity of the carboxylic acid. The carboxylic acid proton is significantly more acidic than the hydroxyl proton, and the carboxylate is a potential nucleophile. Therefore, many reactions targeting the hydroxyl group require that the carboxylic acid be either temporarily protected or that reaction conditions be chosen to favor the hydroxyl group's reactivity.

Start 2-(Hydroxymethyl)thiazole- 4-carboxylic acid Protect_COOH Protect Carboxylic Acid (e.g., as Ester) Start->Protect_COOH Path A (Most Common) Direct_Deriv Direct Selective Derivatization of OH (e.g., Silylation) Start->Direct_Deriv Path B (Condition Dependent) Derivatize_OH Derivatize Hydroxyl Group (Ester, Ether, etc.) Protect_COOH->Derivatize_OH Deprotect_COOH Deprotect Carboxylic Acid (Hydrolysis) Derivatize_OH->Deprotect_COOH Final_Product Final Hydroxyl-Modified Product Deprotect_COOH->Final_Product Direct_Deriv->Final_Product

Caption: General strategic pathways for hydroxyl group derivatization.

Strategy 1: Esterification of the Hydroxyl Group (Acylation)

Esterification is a highly versatile method for modifying the hydroxyl group, often employed to create prodrugs or to introduce new functional moieties.[4][5] The most common approach involves acylation with an acyl halide or anhydride in the presence of a non-nucleophilic base.

Causality & Experimental Choice: To prevent the more acidic carboxylic acid from interfering, it is standard practice to first protect it, typically as a simple alkyl ester (e.g., methyl or ethyl ester) via Fischer esterification.[6][7] Once the carboxylic acid is masked, the hydroxyl group can be cleanly acylated.

Protocol 1: Two-Step Acylation via Carboxylic Acid Protection

Part A: Protection of the Carboxylic Acid (Fischer Esterification)

This protocol converts the starting material to its methyl ester, protecting the carboxylic acid.

  • Setup: Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Rationale: SOCl₂ reacts with methanol to generate HCl in situ, which is the catalyst for the esterification. This method is often cleaner than bubbling HCl gas.[7]

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.

  • Neutralization & Extraction: Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-(hydroxymethyl)thiazole-4-carboxylate.

Part B: Acylation of the Protected Hydroxyl Group

  • Setup: Dissolve the methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) from Part A in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (2.0 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C. Add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired acyloxymethyl derivative.

ParameterReagent/Condition 1Reagent/Condition 2Rationale
Acylating Agent Acetyl Chloride (AcCl)Benzoyl Chloride (BzCl)Introduces a small acetyl group or a bulkier, more lipophilic benzoyl group.
Base Triethylamine (Et₃N)PyridineScavenges the HCl byproduct. Pyridine can also act as a nucleophilic catalyst.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Anhydrous, aprotic solvents that do not react with the acylating agent.

Strategy 2: Etherification of the Hydroxyl Group (Williamson Synthesis)

Formation of an ether linkage provides a more metabolically stable modification compared to an ester.[8] The Williamson ether synthesis involves deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Causality & Experimental Choice: This reaction requires a strong base. Using a base like sodium hydride (NaH) will deprotonate both the hydroxyl and the pre-protected carboxylic acid (if it were not protected). Therefore, protection of the carboxylic acid as an ester (see Protocol 1A) is a mandatory prerequisite for this procedure.

Protocol 2: O-Alkylation of the Protected Intermediate
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

cluster_0 Etherification Workflow Start Protected Intermediate (Methyl Ester) Deprotonate 1. Add NaH in THF (0 °C) Start->Deprotonate Alkylate 2. Add Alkyl Halide (R-X) (e.g., BnBr, MeI) Deprotonate->Alkylate React 3. Warm to RT, Stir (Monitor by TLC/LC-MS) Alkylate->React Quench 4. Quench with sat. NH4Cl (0 °C) React->Quench Isolate 5. Extract, Dry, Purify (Column Chromatography) Quench->Isolate Product Final Ether Product Isolate->Product

Caption: Workflow for Williamson ether synthesis.

Strategy 3: Silyl Ether Formation for Orthogonal Protection

When the desired modification is not on the hydroxyl group itself, but on another part of the molecule (e.g., via the carboxylic acid), the hydroxyl group must be temporarily protected. Silyl ethers are ideal for this purpose due to their ease of installation, stability across a wide range of reaction conditions, and selective removal.[9][10][11]

Causality & Experimental Choice: Silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) are sterically hindered and react preferentially with the less hindered primary alcohol over the carboxylic acid under standard conditions (using a mild base like imidazole). This allows for direct, selective protection of the hydroxyl group without first modifying the carboxylic acid.

Protocol 3: Selective Silylation of the Hydroxyl Group
  • Setup: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Silylation: Add the silylating agent (e.g., TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting silyl-protected compound can often be used in the next step without further purification.

Deprotection Protocol:

The TBDMS group can be easily removed when desired.

  • Setup: Dissolve the silyl-protected compound in THF.

  • Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Remove the solvent under reduced pressure and purify by column chromatography to regenerate the hydroxyl group.

Protecting GroupAbbreviationStability (Relative)Common Deprotection
TrimethylsilylTMSLowMild acid (e.g., AcOH), K₂CO₃/MeOH
TriethylsilylTESMediumMild acid, Fluoride source (TBAF)
tert-ButyldimethylsilylTBDMS/TBSHighStronger acid, Fluoride source (TBAF)
TriisopropylsilylTIPSVery HighStronger acid, Fluoride source (TBAF)
tert-ButyldiphenylsilylTBDPSVery HighStronger acid, Fluoride source (TBAF)

Summary and Outlook

The derivatization of the hydroxyl group in this compound is a critical step in the synthesis of novel therapeutic agents and chemical probes.[2] The choice of strategy—be it stable ether formation, cleavable ester installation, or temporary silyl protection—must be guided by the overall synthetic goal. For permanent modifications to the hydroxyl group, a protect-derivatize-deprotect sequence involving the carboxylic acid is the most robust pathway. For temporary masking of the hydroxyl group to enable reactions elsewhere, direct and selective silylation is the method of choice. By understanding the underlying principles of chemoselectivity and employing the protocols detailed herein, researchers can confidently and efficiently manipulate this valuable synthetic building block.

References

Application Note & Protocol Guide: Quantitative Analysis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-THZ-2401

Version: 1.0

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-(Hydroxymethyl)thiazole-4-carboxylic acid, a critical intermediate in pharmaceutical synthesis. Recognizing the importance of precise and reliable analytical data in drug development, this document outlines two robust, validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All methodologies are presented in accordance with the principles of analytical procedure validation as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4][5]

Introduction: The Significance of Quantifying this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and accurate analytical methods for its quantification are paramount for process control, stability testing, and regulatory compliance. This guide presents field-proven protocols designed to deliver high-quality, reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₅H₅NO₃SPubChem[6]
Molecular Weight159.17 g/mol PubChem[6]
IUPAC Name2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acidPubChem[6]
CAS Number221322-09-4PubChem[6]

The presence of a carboxylic acid and a hydroxyl group suggests that the compound is polar and will be amenable to reversed-phase liquid chromatography. The thiazole ring contains a chromophore, making UV detection a viable quantification technique.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine analysis, offering a balance of performance, cost-effectiveness, and accessibility. The principle relies on the separation of the analyte from impurities on a reversed-phase column followed by quantification based on its UV absorbance.

Rationale for Method Selection

An HPLC-UV method was developed due to its robustness, widespread availability in quality control laboratories, and the inherent UV-absorbing properties of the thiazole moiety. A C18 column is chosen for its versatility and effectiveness in retaining polar analytes like the target compound. The mobile phase composition is optimized to achieve good peak shape and resolution.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

3.3.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

3.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acidB: Acetonitrile:Methanol (80:20, v/v)
Gradient Isocratic: 85% A, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

3.3.3. Preparation of Solutions

  • Mobile Phase A: Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A:Acetonitrile (90:10, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing an expected amount of the analyte into a suitable volumetric flask. Dissolve and dilute with the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3.3.4. System Suitability

Before sample analysis, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2.0%.

3.3.5. Data Analysis

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the sample solutions is determined using the equation of the line.

Method Validation Summary (as per ICH Q2(R2))[1][3][5]
ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) Intra-day: ≤ 2.0%Inter-day: ≤ 2.0%Intra-day: 0.8%Inter-day: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness RSD ≤ 2.0% for small variations in flow rate, pH, and column temperature.Pass

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids or crude reaction mixtures), LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Selection

LC-MS/MS provides unparalleled sensitivity and specificity, which is crucial when dealing with low concentrations of the analyte or in the presence of co-eluting impurities that may interfere with UV detection.[7] A similar method has been successfully applied for the determination of a related thiazolidine-4-carboxylic acid derivative in human plasma.[8][9] The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with Internal Standard B Protein Precipitation (if applicable) A->B C Centrifuge and Collect Supernatant B->C D Dilute and Filter C->D E Inject into LC-MS/MS System D->E Prepared Sample F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas (Analyte & IS) G->H Mass Chromatogram I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

4.3.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-2-(Hydroxymethyl)thiazole-4-carboxylic acid) - if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PVDF)

4.3.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.0 min: 95% B3.0-3.1 min: 95-5% B3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 450 °C
MRM Transitions Analyte: To be determined by infusionInternal Standard: To be determined by infusion

4.3.3. Preparation of Solutions

  • Diluent: Mobile Phase A:Acetonitrile (95:5, v/v)

  • Standard Stock Solution (1000 µg/mL): As described in the HPLC-UV method.

  • Internal Standard Stock Solution (100 µg/mL): Prepare in a similar manner.

  • Working Solutions: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the standard stock solution into the matrix of interest (e.g., blank plasma, reaction mixture). Add a fixed amount of the internal standard to all samples, calibrators, and QCs.

4.3.4. Sample Preparation (Example for Plasma)

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with water if necessary.

  • Inject into the LC-MS/MS system.

4.3.5. Data Analysis

Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.

Method Validation Summary (as per ICH Q2(R2))[1][3][5]
ParameterAcceptance CriteriaTypical Result
Selectivity No interfering peaks in blank matrix at the retention times of the analyte and IS.Pass
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 50 ng/mLPass
Accuracy (% Recovery) 85.0 - 115.0%92.3 - 108.5%
Precision (RSD) Intra-day: ≤ 15.0%Inter-day: ≤ 15.0%Intra-day: 4.5%Inter-day: 7.2%
Limit of Quantification (LOQ) Lowest standard on the calibration curve meeting accuracy and precision criteria.0.1 ng/mL
Matrix Effect Assessed and minimized.Within acceptable limits
Stability Stable under defined storage and processing conditions.Pass

Concluding Remarks

The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods, when properly validated and implemented, will provide accurate and reliable quantification of this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate. It is imperative that any laboratory implementing these methods performs its own validation to demonstrate fitness for purpose in their specific environment.

References

Application Notes & Protocols: The Strategic Role of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid in the Rational Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] This guide delves into the specific utility of a key derivative, 2-(hydroxymethyl)thiazole-4-carboxylic acid, as a versatile starting material and structural motif in the development of potent and selective enzyme inhibitors. We will explore the strategic advantages conferred by its unique functional groups—the hydroxymethyl and carboxylic acid moieties—and provide detailed, field-proven protocols for leveraging this scaffold in inhibitor design, synthesis, and evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics targeting a range of enzymatic pathways.

The Thiazole Scaffold: A Privileged Structure in Enzyme Inhibition

The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of bioactive molecules, including natural products and synthetic drugs.[1][2] Its prevalence in medicinal chemistry can be attributed to several key features:

  • Electronic Properties: The thiazole ring is an electron-rich system capable of participating in various non-covalent interactions, including hydrogen bonding, and π-π stacking, which are crucial for binding to enzyme active sites.

  • Metabolic Stability: The aromatic nature of the thiazole ring generally imparts good metabolic stability, a desirable characteristic for drug candidates.

  • Synthetic Tractability: The synthesis of thiazole derivatives is well-established, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

Thiazole-containing compounds have demonstrated inhibitory activity against a wide array of enzyme classes, including but not limited to:

  • Metallo-β-lactamases (MBLs): Enzymes that confer bacterial resistance to β-lactam antibiotics.[4][5][6][7][8]

  • Cholinesterases (AChE and BuChE): Key targets in the management of Alzheimer's disease.[9][10][11][12][13]

  • Peptidyl-prolyl cis-trans isomerases (e.g., Pin1): Implicated in various cancers and other diseases.[14][15][16][17][18]

  • Cyclooxygenases (COX-1 and COX-2): Targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[19][20][21][22][23]

  • Human Lactate Dehydrogenase A (hLDHA): A target in cancer metabolism.[24][25]

Strategic Importance of this compound

The subject of this guide, this compound, offers a unique combination of functional groups that make it a particularly valuable building block for enzyme inhibitor design.

The Role of the 4-Carboxylic Acid Group

The carboxylic acid moiety at the 4-position is a critical pharmacophoric feature. Its anionic nature at physiological pH allows it to:

  • Mimic Substrates: Many natural enzyme substrates contain a carboxylate group. Therefore, inhibitors incorporating this feature can act as substrate mimics, competitively binding to the active site.

  • Coordinate with Metal Ions: In metalloenzymes, such as MBLs, the carboxylate can chelate the catalytic metal ions (often zinc), disrupting their function.[5][7]

  • Form Strong Hydrogen Bonds: The carboxylate group is an excellent hydrogen bond acceptor and donor, enabling strong interactions with amino acid residues in the enzyme's active site, such as lysine and arginine.

The Versatility of the 2-Hydroxymethyl Group

While many studies focus on 2-aminothiazoles, the 2-hydroxymethyl group provides distinct advantages:

  • Hydrogen Bonding: The primary alcohol can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within the enzyme's binding pocket.

  • A Flexible Synthetic Handle: The hydroxyl group is readily derivatized, allowing for the exploration of a wide chemical space. It can be:

    • Etherified: To introduce lipophilic or extended side chains to probe hydrophobic pockets.

    • Esterified: To create prodrugs or introduce other functional groups.

    • Oxidized: To form an aldehyde or carboxylic acid for further conjugation.

    • Replaced: Via nucleophilic substitution to introduce other functionalities.

This synthetic flexibility is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Workflow for Developing Enzyme Inhibitors from this compound

The development of a novel enzyme inhibitor is a multi-step process that integrates rational design, chemical synthesis, and biological evaluation.

G A Target Identification & Validation B Rational Design & In Silico Screening (Docking, Pharmacophore Modeling) A->B Target Structure C Synthesis of Inhibitor Library from This compound B->C Virtual Hits D Initial Enzyme Inhibition Assay (IC50 Determination) C->D Synthesized Compounds E Hit Identification & Validation D->E Active Compounds F Structure-Activity Relationship (SAR) Studies E->F Validated Hits G Lead Optimization (Potency, Selectivity, ADME) F->G SAR Data H In Vivo Efficacy & Safety Studies G->H Optimized Lead

Figure 1: A generalized workflow for the development of enzyme inhibitors.

Protocols for Synthesis and Evaluation

General Synthetic Protocol: Derivatization of the 2-Hydroxymethyl Group

This protocol provides a general method for the etherification of the 2-hydroxymethyl group, a common strategy to introduce diverse substituents.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (R-X)

  • A suitable base (e.g., NaH, K2CO3)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to modification of the hydroxymethyl group. This can be achieved using standard esterification methods (e.g., Fischer esterification).

  • Deprotonation: In an inert atmosphere, dissolve the protected 2-(hydroxymethyl)thiazole-4-carboxylate in the anhydrous solvent. Cool the solution in an ice bath.

  • Add Base: Slowly add the base (e.g., 1.1 equivalents of NaH) to the solution. Stir for 30 minutes to an hour to allow for complete deprotonation of the hydroxyl group.

  • Addition of Halide: Add the alkyl or aryl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: If necessary, hydrolyze the ester protecting group to yield the final carboxylic acid derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound.[9][26][27][28][29] This is a fundamental assay in the initial stages of inhibitor characterization.[28]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a stock solution of the substrate. The optimal concentration is often at or below the Michaelis constant (Km) to effectively identify competitive inhibitors.[28]

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the inhibitor at various concentrations to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at a wavelength specific to the product formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.

    • Normalize the rates relative to the positive control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.[28]

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Enzyme Stock D Add Buffer, Inhibitor, and Enzyme to Wells A->D B Prepare Substrate Stock F Add Substrate to Initiate Reaction B->F C Prepare Inhibitor Serial Dilutions C->D E Pre-incubate D->E E->F G Measure Absorbance Over Time F->G H Calculate Initial Velocities G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

References

Application Notes and Protocols for the Large-Scale Production of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its structural motif is a key component in a variety of biologically active molecules, including but not limited to, anti-inflammatory agents and antimicrobial compounds[1]. The inherent reactivity of the thiazole ring, coupled with the dual functionality of the hydroxymethyl and carboxylic acid groups, renders it a versatile intermediate for the synthesis of complex molecular architectures[1]. The growing demand for novel therapeutics and advanced agrochemicals necessitates robust and scalable methods for the production of such critical intermediates.

This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of this compound. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer step-by-step protocols optimized for industrial application, and discuss critical process parameters, safety considerations, and analytical characterization.

Primary Recommended Synthesis Route: Hantzsch Thiazole Synthesis Followed by Ester Hydrolysis

The most direct and industrially viable route to this compound involves a two-stage process. The first stage is the construction of the thiazole ring via the classic Hantzsch thiazole synthesis to form an ester precursor, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. The second stage is the subsequent hydrolysis of this ester to yield the final carboxylic acid.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(Hydroxymethyl)thiazole-4-carboxylate

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide[2][3]. For our target intermediate, the key reactants are ethyl bromopyruvate and 2-hydroxyethanethioamide[4].

Causality of Experimental Choices:

  • Reactants: Ethyl bromopyruvate serves as the α-haloketone, providing the C4 and C5 atoms of the thiazole ring, along with the ester functionality at the 4-position. 2-Hydroxyethanethioamide provides the sulfur and nitrogen atoms (S1 and N3) and the C2 atom with the desired hydroxymethyl substituent.

  • Solvent: Alcohols, particularly ethanol, are common solvents for Hantzsch synthesis as they facilitate the dissolution of the reactants and are relatively benign[5]. A mixture of ethanol and water can also be employed to improve yields in some cases[6].

  • Temperature: The reaction typically requires gentle heating to proceed at an optimal rate. Temperatures in the range of 40-60°C are often sufficient to drive the reaction to completion without promoting significant side product formation[5].

  • Work-up: The thiazole product is often precipitated from the reaction mixture by neutralization with a weak base, such as sodium bicarbonate[5][7]. This neutralizes any acid generated during the reaction and decreases the solubility of the product in the aqueous-alcoholic medium.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Intermediate Product Ethyl_bromopyruvate Ethyl Bromopyruvate Condensation Cyclocondensation Ethyl_bromopyruvate->Condensation 2_Hydroxyethanethioamide 2-Hydroxyethanethioamide 2_Hydroxyethanethioamide->Condensation Solvent Ethanol Solvent->Condensation Temperature 40-60 °C Temperature->Condensation Neutralization Neutralization with NaHCO₃ Condensation->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration & Drying Precipitation->Filtration Ester_Product Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Filtration->Ester_Product

Caption: Workflow for the Hantzsch synthesis of the ester intermediate.

Detailed Protocol for Large-Scale Hantzsch Synthesis:

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Ethyl bromopyruvate195.02195.01.0
2-Hydroxyethanethioamide91.1395.71.05
Ethanol (95%)-1000 L-
Sodium Bicarbonate84.01As needed-
Deionized Water-As needed-

Equipment:

  • 1500 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature control.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Reactor Setup: Charge the 1500 L reactor with 1000 L of 95% ethanol.

  • Reagent Addition: Add 95.7 kg (1.05 kmol) of 2-hydroxyethanethioamide to the ethanol with stirring until fully dissolved.

  • Reaction Initiation: Gently heat the solution to 40°C.

  • Controlled Addition: Slowly add 195.0 kg (1.0 kmol) of ethyl bromopyruvate to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 40-50°C. An exothermic reaction may be observed, and cooling may be required to maintain the temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a saturated solution of sodium bicarbonate. Slowly add the sodium bicarbonate solution to the reactor with vigorous stirring until the pH of the mixture is between 7 and 8.

  • Product Precipitation: The product, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, will precipitate as a solid. Continue stirring for an additional hour to ensure complete precipitation.

  • Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Expected Yield: 75-85%

Stage 2: Hydrolysis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid. Basic hydrolysis, also known as saponification, is the preferred method for large-scale production due to its irreversibility and the ease of product separation[2][8].

Causality of Experimental Choices:

  • Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for saponification[2]. An excess of the base is used to ensure the reaction goes to completion.

  • Solvent System: A mixture of water and a co-solvent like methanol or ethanol is often used to ensure the solubility of both the ester and the hydroxide salt[9].

  • Temperature: Heating the reaction mixture under reflux accelerates the rate of hydrolysis.

  • Work-up: The initial product of saponification is the sodium salt of the carboxylic acid. To obtain the free carboxylic acid, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate anion, causing the desired product to precipitate[8].

Diagram of the Ester Hydrolysis Workflow:

Ester_Hydrolysis cluster_reactants Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Ester_Intermediate Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Saponification Saponification Ester_Intermediate->Saponification Base NaOH Solution Base->Saponification Solvent Water/Methanol Solvent->Saponification Temperature Reflux Temperature->Saponification Acidification Acidification with HCl Saponification->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product This compound Filtration->Final_Product

Caption: Workflow for the hydrolysis of the ester intermediate to the final product.

Detailed Protocol for Large-Scale Ester Hydrolysis:

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate187.22187.21.0
Sodium Hydroxide40.0088.02.2
Methanol-500 L-
Deionized Water-500 L-
Hydrochloric Acid (37%)-As needed-

Equipment:

  • 1500 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature control.

  • Addition funnel.

  • Filtration unit.

  • Vacuum drying oven.

Procedure:

  • Reactor Setup: Charge the 1500 L reactor with 500 L of deionized water and 500 L of methanol.

  • Base Addition: With stirring, carefully add 88.0 kg (2.2 kmol) of sodium hydroxide pellets to the solvent mixture. The dissolution is exothermic, so allow the solution to cool to room temperature.

  • Ester Addition: Add 187.2 kg (1.0 kmol) of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate to the sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the disappearance of the starting ester by TLC or HPLC.

  • Cooling: Once the hydrolysis is complete, cool the reaction mixture to 0-5°C using a cooling bath.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid (37%) to the cold reaction mixture with vigorous stirring until the pH reaches 2-3. The final product will precipitate as a solid.

  • Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum at 50-60°C.

Expected Yield: 90-95%

Alternative Synthesis Route: From L-Cysteine Hydrochloride and Formaldehyde

An alternative, multi-step synthesis route starting from readily available and inexpensive raw materials has been reported, which may be advantageous in certain economic contexts[6]. This process involves the formation of a thiazolidine intermediate, followed by oxidation and hydrolysis.

Diagram of the Alternative Synthesis Route:

Alternative_Route Start L-Cysteine HCl & Formaldehyde Condensation Condensation Start->Condensation Esterification Esterification Condensation->Esterification Thiazolidine_Ester Methyl Thiazolidine-4-carboxylate Esterification->Thiazolidine_Ester Oxidation Oxidation (MnO₂) Thiazolidine_Ester->Oxidation Thiazole_Ester Methyl Thiazole-4-carboxylate Oxidation->Thiazole_Ester Hydrolysis Hydrolysis Thiazole_Ester->Hydrolysis Final_Product Thiazole-4-carboxylic Acid Hydrolysis->Final_Product

Caption: Multi-step synthesis of thiazole-4-carboxylic acid from L-cysteine.

This route, while longer, avoids the use of α-haloketones. However, it yields the parent thiazole-4-carboxylic acid, which would require a subsequent hydroxymethylation step at the 2-position, adding complexity to the overall process.

Safety and Handling for Large-Scale Production

General Precautions:

  • All operations should be conducted in a well-ventilated area, preferably in a dedicated chemical synthesis bay with appropriate exhaust ventilation.

  • Personnel must be equipped with and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat or chemical-resistant apron[7].

  • Emergency eyewash stations and safety showers must be readily accessible.

Reagent-Specific Hazards:

ReagentHazardsHandling Precautions
Ethyl bromopyruvate Lachrymator, corrosive, toxic.Handle in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
2-Hydroxyethanethioamide Irritant.Avoid contact with skin and eyes.
Sodium Hydroxide Corrosive.Handle with care to avoid skin and eye burns. Dissolution in water is highly exothermic.
Hydrochloric Acid Corrosive, respiratory irritant.Handle in a fume hood. Avoid inhaling fumes.

Analytical Characterization and Quality Control

To ensure the purity and identity of the final product, the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any residual starting materials or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Conclusion

The large-scale production of this compound is most efficiently achieved through a two-stage process commencing with the Hantzsch thiazole synthesis of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, followed by basic hydrolysis. This route offers high yields, utilizes well-established chemical transformations, and is amenable to industrial scale-up. Careful control of reaction parameters, adherence to safety protocols, and rigorous analytical monitoring are paramount to ensuring a safe, efficient, and reproducible manufacturing process. The alternative route from L-cysteine provides a viable, albeit more complex, option depending on raw material availability and economic considerations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, improve yield, and ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and well-documented method is a two-step process. It begins with the Hantzsch thiazole synthesis to form an ester intermediate, typically ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, which is then hydrolyzed to the desired carboxylic acid. Key starting materials for the first step usually include an alpha-haloketone or a related reactive species and a thioamide.

Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?

Low overall yield can often be attributed to issues in one or both of the main synthetic steps. For the initial thiazole formation, incomplete reaction, side-product formation, and difficult purification are common culprits. In the subsequent hydrolysis step, incomplete conversion, product degradation, or challenging isolation of the final product can significantly reduce your yield. A thorough analysis of each step is recommended to pinpoint the primary source of yield loss.

Q3: I am observing an unknown impurity in my final product. What could it be?

An unknown impurity could be a number of species. Common possibilities include unreacted starting materials, byproducts from the thiazole ring formation, or related compounds from incomplete hydrolysis of the ester intermediate. To identify the impurity, it's recommended to use analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Low Yield in the Hantzsch Thiazole Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

The formation of the thiazole ring is the foundation of this synthesis. Low yields at this stage will invariably lead to a poor overall yield.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Running the reaction at too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can promote the formation of unwanted side products. An optimal temperature range should be determined empirically, starting with established literature procedures.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: The purity of the thioamide and the α-haloketone is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure your starting materials are of high purity, and consider purification before use if necessary.

    • Stoichiometric Ratio: The molar ratio of the reactants can significantly impact the yield. A systematic optimization of the stoichiometry may be required to maximize the formation of the desired product and minimize side reactions.

  • Side Reactions:

    • Thioamide Decomposition: Thioamides can be unstable under certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your specific thioamide is known to be sensitive to oxidation.

    • Formation of Isomeric Products: Depending on the specific substrates used, the formation of isomeric thiazole products is a possibility. Careful control of reaction conditions and purification by column chromatography are essential to isolate the desired isomer.

Experimental Workflow for Optimizing Thiazole Synthesis:

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Problem 2: Incomplete Hydrolysis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

The final step of converting the ester to the carboxylic acid is critical for obtaining the target molecule.

Possible Causes and Solutions:

  • Insufficient Hydrolysis Reagent:

    • Base-mediated Hydrolysis: When using a base like sodium hydroxide or lithium hydroxide, ensure a sufficient molar excess is used to drive the reaction to completion. A common starting point is 2-3 equivalents of the base.

    • Acid-catalyzed Hydrolysis: For acid-catalyzed hydrolysis, the concentration of the acid and the presence of water are critical. The reaction should be monitored to determine the optimal acid concentration and reaction time.

  • Reaction Temperature and Time:

    • Elevated Temperatures: Saponification (base-mediated hydrolysis) often requires heating to proceed at a reasonable rate. However, excessive heat can lead to degradation of the product. A temperature optimization study is recommended.

    • Monitoring Completion: As with the first step, it is essential to monitor the reaction's progress by TLC or LC-MS to ensure all the starting ester has been consumed.

  • Work-up and Product Isolation:

    • Acidification: After basemediated hydrolysis, the reaction mixture must be carefully acidified to protonate the carboxylate and precipitate the carboxylic acid product. The pH should be adjusted slowly, and the temperature should be kept low (e.g., using an ice bath) to minimize potential degradation.

    • Solvent for Extraction/Precipitation: The choice of solvent for extracting the final product or for precipitating it from the aqueous solution is important for maximizing recovery.

Data Summary for Hydrolysis Optimization:

ParameterCondition ACondition BCondition C
Base NaOHLiOHKOH
Equivalents of Base 2.02.52.0
Temperature (°C) 506050
Reaction Time (h) 435
Yield (%) 859282

Protocol for a Typical Hydrolysis Experiment:

  • Dissolve the ethyl 2-(hydroxymethyl)thiazole-4-carboxylate in a suitable solvent (e.g., a mixture of THF and water).

  • Add the chosen base (e.g., LiOH) in the desired molar equivalent.

  • Heat the reaction mixture to the target temperature and monitor by TLC until the starting material is no longer visible.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of aqueous acid (e.g., 1M HCl) until the pH reaches approximately 2-3.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Problem 3: Difficulty in Purification of the Final Product

Even with good yields in both steps, the final purity of this compound can be compromised by persistent impurities.

Possible Causes and Solutions:

  • Incomplete Removal of a-haloketone: If the initial reaction does not go to completion, the unreacted a-haloketone can be difficult to remove in the final step. Ensure the first step goes to completion and consider a purification step for the ester intermediate.

  • Formation of Dimerization or Polymerization Products: Under harsh reaction conditions (e.g., high temperatures or extreme pH), side reactions such as dimerization or polymerization of the starting materials or product can occur. Careful control of the reaction parameters is essential.

  • Recrystallization Issues:

    • Solvent Choice: The choice of solvent for recrystallization is critical for obtaining a high-purity product. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Cooling Rate: A slow cooling rate during recrystallization generally leads to the formation of larger, purer crystals.

Logical Flow for Purification Strategy:

Caption: Decision-making process for the purification of this compound.

This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. Remember that systematic and well-documented experimentation is key to achieving high yields and purity.

Technical Support Center: Purification of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (CAS 221322-09-4). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. As a molecule possessing both a carboxylic acid and a hydroxymethyl group on a thiazole scaffold, it presents unique purification challenges due to its high polarity and amphiprotic nature.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of crude this compound. Each entry details the problem, its probable causes, and a step-by-step solution.

Problem 1: My final product is a sticky gum or oil, not the expected solid.
  • Probable Cause: This is a classic sign of persistent impurities, often residual solvents or structurally similar, non-crystalline byproducts. The high polarity of the target molecule can also make it prone to forming supersaturated solutions or oils if it crashes out of solution too quickly.

  • Strategic Solution: Acid-Base Extraction followed by Careful Recrystallization.

    • Rationale: An acid-base extraction is a highly effective first-line technique to separate your carboxylic acid from any neutral or basic impurities.[1][2] The principle relies on the differential solubility of the compound in its neutral form versus its salt form.[3]

    • Protocol:

      • Dissolve the crude oil/gum in a suitable organic solvent like ethyl acetate (EtOAc).

      • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

      • Separate the layers. Repeat the extraction on the organic layer one more time to ensure complete recovery.

      • Combine the aqueous layers, cool in an ice bath, and slowly re-acidify by adding 6M HCl dropwise until the pH is ~2-3 (check with pH paper).[3][4]

      • The protonated, less water-soluble this compound should precipitate as a solid.

      • Collect the solid by vacuum filtration, wash with a small amount of cold water, and proceed to recrystallization.

Problem 2: The compound streaks severely on my silica gel TLC plate, making reaction monitoring and column chromatography impossible.
  • Probable Cause: This is a very common issue for carboxylic acids on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic lone pairs and the acidic proton of your molecule, leading to a smear rather than a defined spot.[5]

  • Strategic Solution: Modify the Mobile Phase.

    • Rationale: To prevent streaking, you must suppress the ionization of the carboxylic acid group. Adding a small amount of a volatile acid to the eluent creates an acidic environment, ensuring your compound remains in its neutral, protonated form and interacts more predictably with the stationary phase.[4]

    • Troubleshooting Steps:

      • For TLC: Prepare your standard mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) and add 0.5-1% acetic acid or formic acid to the mixture. Run the TLC plate using this modified eluent. You should observe a much more compact spot.

      • For Column Chromatography: Use the mobile phase composition determined from your modified TLC analysis. It is crucial to pre-treat your silica gel by flushing the packed column with the acid-modified eluent before loading your sample. This equilibrates the stationary phase and prevents issues during the run.

Problem 3: Recrystallization attempts result in very low yield or no crystals form at all.
  • Probable Cause: The choice of solvent is critical and often non-intuitive for highly functionalized molecules. An inappropriate solvent may either be too good (product remains fully dissolved even when cold) or too poor (product crashes out immediately as an amorphous powder, trapping impurities).

  • Strategic Solution: Systematic Solvent Screening.

    • Rationale: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold. For a polar molecule like this, polar solvents or solvent mixtures are the best candidates.

    • Screening Protocol:

      • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

      • Add a few drops of a test solvent to each tube at room temperature. If it dissolves, the solvent is too good.

      • If it does not dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

      • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe if clean crystals form.

      • If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a small amount of the "good" solvent (e.g., ethanol) while hot, then add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.

Solvent/SystemBoiling Point (°C)Suitability for this compound
Water100Good "poor" solvent in a binary system; may dissolve product when hot.
Ethanol78Often a good solvent; may require addition of an anti-solvent like water.
Ethyl Acetate77A patent for a similar compound reports successful recrystallization from this solvent.[6]
Methanol65High solubility; likely requires an anti-solvent.
Ethanol/WaterVariableA very common and effective system for polar organic acids.
Ethyl Acetate/HexaneVariableGood for removing non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: For example, if synthesized via hydrolysis of the corresponding ethyl or methyl ester, the starting ester is a common impurity.[7][8]

  • Side-Reaction Products: Thiazole ring formation can sometimes yield isomeric byproducts. Over-oxidation of the hydroxymethyl group to an aldehyde is also a possibility depending on the reagents used.

  • Inorganic Salts: Salts from reagents used in the reaction or work-up (e.g., NaCl, MgSO₄) are common and are typically removed by a proper aqueous wash or recrystallization.[4]

Q2: How do I decide which purification technique to start with?

The optimal purification strategy depends on the scale of your reaction and the nature of the impurities identified (e.g., by TLC or crude NMR). Use the following decision tree to guide your choice.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil/gum? start->is_oily impurities Are major impurities non-polar (visible by TLC/NMR)? is_solid->impurities extraction Perform Acid-Base Extraction is_oily->extraction Yes impurities->extraction Yes recrystallize Attempt Recrystallization impurities->recrystallize No extraction->recrystallize chromatography Perform Column Chromatography (with acid-modified eluent) recrystallize->chromatography Purity Not OK final_purity Assess Purity (TLC, NMR, MP) recrystallize->final_purity Purity OK chromatography->final_purity

Caption: Decision tree for selecting a purification technique.

Q3: What is the best way to perform column chromatography for this compound?

Given its high polarity and acidic nature, a standard silica gel column requires specific modifications for a successful separation.

G cluster_prep Preparation cluster_run Execution tlc 1. TLC Analysis Find eluent giving Rf ~0.2-0.3. Add 1% acetic acid to eluent. column_prep 2. Column Packing Pack silica gel as a slurry in the non-polar component of your eluent. tlc->column_prep equilibration 3. Equilibration Flush column with 2-3 column volumes of the full, acid-modified eluent. column_prep->equilibration sample_loading 4. Sample Loading Adsorb crude product onto a small amount of silica ('dry loading'). Carefully add to top of column. elution 5. Elution Run column with acid-modified eluent. Collect fractions. sample_loading->elution analysis 6. Fraction Analysis Analyze fractions by TLC to identify those containing the pure product. elution->analysis

Caption: Workflow for modified column chromatography.

Detailed Protocol for Column Chromatography:

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (e.g., 95:5 Dichloromethane:Methanol) that gives your product an Rf value of ~0.2-0.3. Crucially, add 0.5-1% acetic acid to this mixture. [4]

  • Column Packing: Pack a glass column with silica gel using a slurry method.

  • Equilibration: Flush the packed column with at least two column volumes of your acid-modified mobile phase.

  • Sample Loading: For best results, use a "dry loading" method. Dissolve your crude compound in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully layer this powder on top of your packed column.[9]

  • Elution: Begin elution with the mobile phase, collecting fractions. Do not let the column run dry.[10]

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified compound.

Q4: How should I store the purified this compound?

The compound contains functional groups that could be sensitive to light, air, and moisture over long periods. For optimal stability, store the purified solid in a tightly sealed amber vial in a desiccator at low temperature (e.g., 4 °C). For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

References

common side products in the synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Drawing from established synthetic protocols and in-field experience, this guide provides in-depth explanations, preventative measures, and corrective actions to ensure the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common synthetic routes to this compound?

The most prevalent and scalable synthetic pathway involves a Hantzsch-type thiazole synthesis followed by functional group manipulations. A common route begins with the reaction of an α-halo-β-ketoester, such as ethyl bromopyruvate, with a thioamide, like 2-hydroxyethanethioamide, to form the ethyl ester of the target molecule. This is subsequently hydrolyzed to yield the final carboxylic acid.

An alternative, though less common, approach involves the oxidation of a precursor like 2-(hydroxymethyl)-4-methylthiazole. However, this method can be prone to over-oxidation, leading to a complex mixture of products.

Troubleshooting Guide: Side Product Formation

This section addresses the most frequently encountered side products in the synthesis of this compound, their mechanisms of formation, and strategies for their mitigation.

Root Cause Analysis:

The presence of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate[1] as an impurity is almost always due to incomplete hydrolysis of the ester intermediate. The hydrolysis of the ester to a carboxylic acid is a reversible reaction, and achieving complete conversion requires careful control of reaction conditions.[2]

Mechanism of Incomplete Hydrolysis:

Caption: Equilibrium in the hydrolysis of the ethyl ester.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Reaction Time Increase the reaction time for the hydrolysis step.Allows the equilibrium to shift further towards the product side.
Base Concentration Ensure at least a stoichiometric amount, and preferably a slight excess (1.1-1.2 equivalents), of the base (e.g., NaOH, KOH) is used.Drives the reaction to completion by neutralizing the carboxylic acid product.
Temperature Gently heat the reaction mixture (e.g., 40-50 °C) if the reaction is sluggish at room temperature.Increases the rate of reaction, but excessive heat can promote side reactions.
Solvent Ensure the ester is fully dissolved in the reaction solvent (e.g., a mixture of water and a co-solvent like ethanol or THF).Poor solubility can limit the access of the hydroxide ions to the ester group.

Identification of Ethyl Ester Impurity:

  • TLC: The ester will have a higher Rf value than the carboxylic acid.

  • ¹H NMR: Look for the characteristic signals of the ethyl group: a quartet around 4.4 ppm and a triplet around 1.4 ppm.

  • LC-MS: A peak corresponding to the mass of the ethyl ester (M+H⁺ ≈ 188.04) will be observed.

Root Cause Analysis:

Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a known thermal degradation pathway for some heteroaromatic carboxylic acids.[3] In the case of this compound, this is often triggered by excessive heat, particularly under acidic conditions.

Mechanism of Decarboxylation:

Caption: Thermal decarboxylation of the target molecule.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Temperature Control Avoid excessive heating during all stages of the synthesis, work-up, and purification.High temperatures provide the activation energy for the decarboxylation reaction.
pH during Work-up During acidification to precipitate the product, avoid strongly acidic conditions and prolonged exposure to acid.Acid catalysis can facilitate decarboxylation.
Purification Method If distillation is used to remove solvents, perform it under reduced pressure to lower the boiling point. For purification of the final product, recrystallization from a suitable solvent at a moderate temperature is preferred over methods requiring high heat.Minimizes thermal stress on the molecule.

Identification of Decarboxylation Product:

  • TLC: The decarboxylated product will be less polar and have a significantly higher Rf value than the starting material.

  • ¹H NMR: The proton signal at the C5 position of the thiazole ring will disappear.

  • LC-MS: A peak corresponding to the mass of 2-(Hydroxymethyl)thiazole (M+H⁺ ≈ 116.03) will be present.

Root Cause Analysis:

The primary alcohol of the hydroxymethyl group is susceptible to oxidation. This can occur if oxidizing agents are present as impurities in the starting materials or reagents, or if the reaction is exposed to air for prolonged periods at elevated temperatures. Over-oxidation can lead to the formation of 2-formylthiazole-4-carboxylic acid or even thiazole-2,4-dicarboxylic acid.

Mechanism of Oxidation:

Caption: Stepwise oxidation of the hydroxymethyl group.

Troubleshooting Protocol:

Parameter Recommended Action Rationale
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if heating is required.Minimizes contact with atmospheric oxygen.
Reagent Purity Use high-purity solvents and reagents to avoid contamination with oxidizing impurities.Peroxides in ethers or residual nitric acid from other procedures can act as oxidants.
Reaction Monitoring Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.Reduces the opportunity for oxidative side reactions to occur.

Identification of Oxidation Products:

  • TLC: The aldehyde and dicarboxylic acid will have different polarities and thus different Rf values compared to the starting material.

  • ¹H NMR: For the aldehyde, a characteristic singlet for the aldehyde proton will appear around 10 ppm. For the dicarboxylic acid, the methylene protons of the hydroxymethyl group will be absent.

  • LC-MS: Peaks corresponding to the masses of the aldehyde (M+H⁺ ≈ 158.00) and the dicarboxylic acid (M+H⁺ ≈ 174.99) will be observed.

Root Cause Analysis:

Yes, impurities can be carried over from the Hantzsch thiazole synthesis of the precursor, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. Side reactions during this step can lead to regioisomers or other heterocyclic byproducts that are difficult to remove in later stages.

Common Hantzsch Synthesis Side Reactions:

  • Formation of Oxazoles: If the thioamide starting material is contaminated with its oxygen analog (an amide), oxazole byproducts can form.

  • Dimerization/Polymerization: Under certain conditions, particularly with reactive starting materials, dimerization or polymerization of the reactants can occur.

Troubleshooting Protocol for Hantzsch Synthesis:

Parameter Recommended Action Rationale
Starting Material Purity Ensure the purity of the α-halo-β-ketoester and the thioamide.Impurities in the starting materials are a direct source of byproducts.
Reaction Temperature Maintain the recommended reaction temperature. Excessive heat can promote side reactions.The Hantzsch synthesis is often exothermic, and temperature control is crucial.
Order of Addition Follow the established protocol for the order of addition of reagents.This can influence the selectivity of the reaction.
Purification of Intermediate Purify the ethyl 2-(hydroxymethyl)thiazole-4-carboxylate intermediate thoroughly before proceeding to the hydrolysis step.This will prevent carrying over impurities to the final product.

Visualizing the Troubleshooting Logic:

Troubleshooting_Workflow Start Product Contaminated? Ester Ester Impurity? Start->Ester Yes Pure Pure Product Start->Pure No Decarboxylation Decarboxylation? Ester->Decarboxylation No Increase Hydrolysis Time Increase Hydrolysis Time Ester->Increase Hydrolysis Time Yes Check Base Stoichiometry Check Base Stoichiometry Ester->Check Base Stoichiometry Yes Optimize Temperature Optimize Temperature Ester->Optimize Temperature Yes Oxidation Oxidation? Decarboxylation->Oxidation No Reduce Temperature Reduce Temperature Decarboxylation->Reduce Temperature Yes Control pH Control pH Decarboxylation->Control pH Yes Use Vacuum Distillation Use Vacuum Distillation Decarboxylation->Use Vacuum Distillation Yes ComplexMixture Complex Mixture? Oxidation->ComplexMixture No Use Inert Atmosphere Use Inert Atmosphere Oxidation->Use Inert Atmosphere Yes Ensure Reagent Purity Ensure Reagent Purity Oxidation->Ensure Reagent Purity Yes Monitor Reaction Time Monitor Reaction Time Oxidation->Monitor Reaction Time Yes Purify Starting Materials Purify Starting Materials ComplexMixture->Purify Starting Materials Yes Control Hantzsch Temperature Control Hantzsch Temperature ComplexMixture->Control Hantzsch Temperature Yes Purify Intermediate Purify Intermediate ComplexMixture->Purify Intermediate Yes

Caption: A workflow for troubleshooting common side products.

References

stability and degradation of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Hydroxymethyl)thiazole-4-carboxylic acid (CAS 221322-09-4). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability and degradation of this compound. Here you will find answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. Based on safety data sheets for similar thiazole derivatives and general best practices, the following conditions are recommended.[1][2][3]

ParameterRecommendationRationale
Temperature 2-8°C, long-term.[1]Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes the risk of oxidation.
Light Protect from light; store in an amber vial or dark location.[1][3]Thiazole rings can be susceptible to photodegradation.[4]
Moisture Keep container tightly sealed in a dry place.The compound is a carboxylic acid and can be hygroscopic. Hydrolysis is a potential degradation pathway.

For handling, use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5] Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust or fumes.[1][2]

Q2: What are the primary known instabilities of the thiazole ring structure?

A2: The thiazole ring, while aromatic, possesses several potential points of instability. The sulfur atom can be oxidized, and the ring can be susceptible to cleavage under harsh hydrolytic (acidic or basic) or photolytic conditions.[4][6] The specific substituents on the ring heavily influence its stability. For this molecule, the hydroxymethyl and carboxylic acid groups also present their own stability challenges.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in solution is pH-dependent.

  • Acidic Conditions: Strong acidic conditions can promote hydrolysis of the thiazole ring.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH for short durations, but long-term storage in solution is not recommended without stability data.

  • Basic Conditions: Alkaline conditions can facilitate both hydrolysis and potential oxidation.[7] The carboxylic acid will be deprotonated to a carboxylate salt, which may have different solubility and stability profiles.

Q4: Is this compound susceptible to oxidation?

A4: Yes. The thiazole ring's sulfur atom and the primary alcohol (hydroxymethyl group) are both susceptible to oxidation.[6] Exposure to atmospheric oxygen, oxidizing agents, or even trace metal ions that can catalyze oxidation should be minimized.[8] The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I am observing new, unexpected peaks in my HPLC chromatogram after preparing a stock solution.

  • Potential Cause 1: On-bench Degradation. The compound may be degrading in your solvent or upon exposure to light and air after being weighed and prepared. Thiazole-containing compounds can undergo photo-oxygenation.[4]

  • Solution: Prepare solutions fresh and use them immediately. If you must store solutions, even for a short time, do so at low temperature (2-8°C) in an amber vial, and consider purging the headspace with an inert gas.

  • Potential Cause 2: Oxidative Degradation. Your solvent may contain dissolved oxygen or peroxide impurities, leading to oxidation of the hydroxymethyl group or the thiazole sulfur.

  • Solution: Use high-purity, degassed solvents. For sensitive experiments, sparging the solvent with nitrogen or argon before use is recommended. A troubleshooting workflow for this issue is outlined below.

G start Unexpected peaks in HPLC check_purity Confirm purity of starting material start->check_purity fresh_sol Prepare fresh solution & re-inject immediately check_purity->fresh_sol peaks_persist Peaks still present? fresh_sol->peaks_persist likely_degradation Conclusion: Compound is degrading in solution peaks_persist->likely_degradation Yes purity_issue Conclusion: Starting material is impure peaks_persist->purity_issue No degassed_solvent Use degassed, high-purity solvent protect_light Protect solution from light likely_degradation->degassed_solvent likely_degradation->protect_light

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Problem 2: The assay value of my solid compound has decreased over time.

  • Potential Cause: Improper Storage. Long-term storage at room temperature, exposure to light, or in a poorly sealed container can lead to slow thermal, photolytic, or oxidative degradation.

  • Solution: Always store the solid compound under the recommended conditions (2-8°C, protected from light and moisture).[1][3] Before starting a new set of experiments, it is good practice to re-qualify your reference standard if it has been stored for an extended period.

Problem 3: My reaction mixture is turning yellow/brown.

  • Potential Cause: Thermal Degradation or Polymerization. Heating the compound, especially at higher temperatures or for prolonged periods, can cause thermal decomposition, which often results in colored byproducts.[9][10] The formation of complex degradation products or polymers can lead to discoloration.

  • Solution: If heating is necessary, perform it for the minimum time required and at the lowest possible temperature. Conduct reactions under an inert atmosphere to prevent thermo-oxidative degradation. Analyze the colored mixture by LC-MS to identify the colored species.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stable formulations and interpreting stability data. The primary degradation routes for this compound are hydrolysis, oxidation, photolysis, and thermal decomposition.[7][11]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) cluster_thermal Thermal Stress (Heat) Parent 2-(Hydroxymethyl)thiazole- 4-carboxylic acid Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product Ox_Aldehyde 2-Formylthiazole- 4-carboxylic acid Parent->Ox_Aldehyde N_Oxide Thiazole N-Oxide Derivative Parent->N_Oxide Photo_Product Rearranged Products (e.g., via Endoperoxide) Parent->Photo_Product Thermal_Product Decarboxylation Product: 2-(Hydroxymethyl)thiazole Parent->Thermal_Product Ox_Acid Thiazole-2,4- dicarboxylic acid Ox_Aldehyde->Ox_Acid

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[8][11]

Objective: To generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Heat 1 mL of stock solution at 60°C for 24 hours.

    • Cool and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid):

    • Place a few milligrams of the solid compound in an oven at 105°C for 24 hours.

    • Cool, dissolve in methanol, and dilute for analysis.

  • Photostability:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Dilute both samples with mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For HPLC, this means the method can separate the intact compound from its degradation products, process impurities, and any other potential interferents.[13]

Objective: To establish an HPLC method capable of resolving the parent compound from all potential degradation products generated during stress testing.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 238 nm, determined by UV scan) or a mass spectrometer.[14]

  • Injection Volume: 10 µL.

Method Development Workflow:

  • Analyze Unstressed Compound: Inject the unstressed compound to determine its retention time and peak shape.

  • Analyze Stressed Samples: Inject each sample from the forced degradation study (Protocol 1).

  • Evaluate Resolution: Check if all new peaks (degradants) are baseline-separated from the parent peak and from each other.

  • Optimize Gradient: If resolution is poor, adjust the gradient slope. A shallower gradient provides better separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This confirms that no degradants are co-eluting.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2B) for specificity, linearity, accuracy, precision, and robustness.[8]

References

Technical Support Center: Crystallization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. The inherent functionalities of this molecule—a heterocyclic aromatic ring, a carboxylic acid, and a hydroxyl group—present unique challenges and opportunities in developing a robust crystallization protocol. This document provides a framework for rational problem-solving, moving from fundamental principles to advanced techniques.

Part 1: Understanding the Molecule - The Key to Success

Successful crystallization begins with understanding the physicochemical properties of the target compound. This compound is a polar molecule capable of forming strong hydrogen bonds via its carboxylic acid and hydroxyl moieties. This dictates its solubility profile and crystallization behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₅NO₃S[1][2][3]
Molecular Weight159.17 g/mol [1][2][4]
AppearanceTypically a solid
Key Functional GroupsCarboxylic Acid, Hydroxyl, Thiazole Ring[1]
Predicted BehaviorHigh polarity; acts as both a hydrogen bond donor and acceptor. Heterocycles can present unique packing challenges.[5][6]

Part 2: The Critical First Step - Rational Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[7] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures, allowing for high recovery.[8] Given the compound's polarity, polar solvents are the logical starting point.

Experimental Protocol: Solvent Screening
  • Preparation : Place approximately 10-20 mg of your crude this compound into several small test tubes or vials.

  • Solvent Addition : To each vial, add a different solvent dropwise (e.g., 0.5 mL) at room temperature. Observe solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Heating : Gently heat the vials that showed poor room-temperature solubility in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves. Do not add a large excess.

  • Cooling : Remove the vials from the heat source and allow them to cool slowly to room temperature. Do not disturb the vials.[9]

  • Observation : The ideal solvent will show rapid and abundant crystal formation upon cooling. If no crystals form, proceed to the troubleshooting guide below.

Table 2: Suggested Solvents for Initial Screening

Solvent SystemRationale & Expected Behavior
WaterHighly polar, good for polar compounds. May require significant heating. A successful crystallization in water often yields very pure product.[10]
Ethanol or MethanolPolar protic solvents that can engage in hydrogen bonding. Good starting point.
Ethyl AcetateMedium polarity. May be a good choice as heterocyclic compounds often crystallize well from it.[11]
AcetonitrileA polar aprotic solvent. Also suggested for heterocyclic compounds.[11]
Ethanol/Water MixA powerful mixed-solvent system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[12]
Acetone/Hexane MixAn alternative mixed-solvent system. Dissolve in minimal hot acetone (good solvent) and add hexane (anti-solvent) until cloudy, then proceed.[10]

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: I've dissolved my compound in a hot solvent, but no crystals have formed after cooling. What should I do?

This is a classic problem indicating that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality: Crystal formation requires two stages: nucleation (the initial formation of a stable crystalline seed) and growth. If the solution is too dilute or there are no sites for nucleation to begin, it will remain a clear, stable solution.

Troubleshooting Steps:

  • Induce Nucleation by Scratching : Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[7][12] This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Add a Seed Crystal : If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[7]

  • Increase Concentration : Your solution may be too dilute (too much solvent was added). Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration, then allow it to cool again.[7][12]

  • Cool to a Lower Temperature : If room temperature cooling is unsuccessful, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[7] Be aware that rapid cooling can sometimes decrease crystal quality.

G start Hot, clear solution is prepared cool_rt Cool slowly to room temperature start->cool_rt check1 Do crystals form? cool_rt->check1 success Crystals Formed! Proceed to isolation. check1->success Yes scratch Induce Nucleation: 1. Scratch inner wall with glass rod check1->scratch No check2 Do crystals form? scratch->check2 check2->success Yes seed Induce Nucleation: 2. Add a seed crystal check2->seed No check3 Do crystals form? seed->check3 check3->success Yes concentrate Increase Supersaturation: 1. Gently boil off some solvent check3->concentrate No check4 Do crystals form? concentrate->check4 check4->success Yes cool_low Increase Supersaturation: 2. Cool in an ice bath check4->cool_low No check5 Do crystals form? cool_low->check5 check5->success Yes fail Re-evaluate solvent system. Recover solid by evaporation. check5->fail No

Caption: Troubleshooting Flowchart for No Crystal Formation.

Q2: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[7][12]

Causality: This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is trying to crystallize.[7][12] The resulting oil is a supercooled liquid that rarely forms pure crystals, as impurities tend to be more soluble in the oil than in the solvent.

Troubleshooting Steps:

  • Reheat and Dilute : Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[7]

  • Slow Cooling : Allow the more dilute solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels to slow heat loss.[12] This gives molecules more time to orient themselves into a crystal lattice before the solution temperature drops below the melting point.

  • Change Solvents : If the problem persists, select a solvent with a lower boiling point. This ensures the solution temperature is lower when saturation is reached.

Q3: My product crashed out of solution as a fine powder. Is this a problem?

Yes, this is often a problem. While you have recovered your solid, rapid crystallization (crashing out) is undesirable for purification.

Causality: Very rapid crystal formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[12][13] It indicates that the solution was too highly supersaturated upon cooling. An ideal crystallization should see the first crystals appear after about 5 minutes and continue to grow over 20-30 minutes.[12]

Troubleshooting Steps:

  • Use More Solvent : The simplest solution is to repeat the crystallization, but this time, add more hot solvent than the minimum required to dissolve the solid.[12] This lowers the degree of supersaturation at any given temperature, promoting slower, more controlled crystal growth.

  • Slower Cooling : Ensure the solution cools as slowly as possible. Do not put it directly into an ice bath from a hot plate. Let it cool to room temperature first on an insulated surface.

Q4: My final yield is very low. What are the common causes?

A low yield can be frustrating, but it is often correctable by identifying the step where the product was lost.

Causality & Troubleshooting Steps:

  • Too Much Solvent Used : This is the most common cause, as a significant amount of the compound remains dissolved in the mother liquor.[7][12]

    • Self-Validation : Place a drop of the filtrate (mother liquor) on a watch glass and let it evaporate. If a large amount of solid residue forms, this was the primary issue. You can recover some of this material by concentrating the mother liquor.[7]

  • Premature Crystallization During Hot Filtration : If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.

    • Solution : Use a pre-heated funnel and flask for the filtration and perform the step as quickly as possible. Rinse the filter paper with a small amount of fresh, hot solvent to redissolve any crystals and add this to your filtrate.

  • Incomplete Crystallization : You may not have allowed enough time or a low enough temperature for crystallization to complete.

    • Solution : Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time (e.g., 20-30 minutes) before filtering.[7]

Part 4: A Standardized Protocol for Recrystallization

This protocol provides a reliable workflow for the cooling recrystallization of this compound.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolution Dissolve compound in minimum volume of appropriate hot solvent. hot_filter 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. dissolve->hot_filter if needed cool 3. Cooling & Crystallization Allow filtrate to cool slowly and undisturbed to form crystals. dissolve->cool if no impurities hot_filter->cool vac_filter 4. Collection Collect crystals by suction filtration. cool->vac_filter wash 5. Washing Wash crystals with a small amount of ice-cold solvent. vac_filter->wash dry 6. Drying Dry the purified crystals (air dry or under vacuum). wash->dry

Caption: Standard Experimental Workflow for Recrystallization.

Step-by-Step Methodology:

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a small amount of your chosen solvent and heat the mixture to boiling (using a hot plate). Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional) : If insoluble impurities remain in the hot solution, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Once at room temperature, you may place it in an ice bath to maximize crystal yield.

  • Isolation : Collect the formed crystals by suction filtration using a Büchner funnel.

  • Washing : While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying : Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying, potentially in a vacuum desiccator.

References

Technical Support Center: Purification of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on common synthetic routes, impurities can be broadly categorized as starting materials, intermediates, byproducts, and degradation products. Understanding the synthetic pathway used is crucial for identifying potential impurities. A common route involves the reaction of an alpha-halo-beta-ketoester with a thioamide. For instance, starting from ethyl bromopyruvate and 2-hydroxyethanethioamide.

Potential Impurities Profile:

Impurity Category Potential Compounds Reason for Presence
Unreacted Starting Materials Ethyl bromopyruvate, 2-HydroxyethanethioamideIncomplete reaction.
Intermediates Ethyl 2-(hydroxymethyl)thiazole-4-carboxylateIncomplete hydrolysis of the ester.
Byproducts Over-oxidation products (e.g., thiazole-2,4-dicarboxylic acid), Polymeric materialsSide reactions during synthesis or harsh reaction conditions.
Reagents/Solvents Inorganic salts, residual solventsCarryover from workup and extraction steps.

It's essential to obtain analytical data (e.g., HPLC, LC-MS, NMR) of your crude product to identify the specific impurities present in your sample.

Q2: My purified this compound shows a persistent impurity peak in the HPLC analysis. How can I identify and remove it?

A2: A persistent impurity peak suggests that its polarity and solubility are very similar to your target compound, making separation challenging.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, isolate the impurity using preparative HPLC or column chromatography and characterize it by mass spectrometry and NMR to understand its structure. This will provide clues for a targeted removal strategy.

  • Optimize Recrystallization:

    • Solvent Screening: Experiment with different solvent systems. Since your target compound is a carboxylic acid, polar protic solvents are a good starting point. A mixture of solvents, such as ethanol/water or methanol/water, can be very effective. The goal is to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • pH Adjustment: The carboxylic acid and hydroxymethyl groups on your compound mean its solubility is highly pH-dependent. You can exploit this by dissolving the crude material in a dilute basic solution (e.g., 1M sodium bicarbonate), filtering off any insoluble non-acidic impurities, and then re-precipitating your product by acidifying the filtrate with an acid like 1M HCl to a pH of around 2-3.[1] This is a powerful technique for removing non-acidic and some less acidic impurities.

  • Chromatographic Purification: If recrystallization and pH adjustment are ineffective, column chromatography is the next step.

    • Normal Phase vs. Reverse Phase: For a polar compound like this, reverse-phase chromatography (e.g., using a C18 stationary phase) is often more effective.

    • Mobile Phase Optimization: A typical mobile phase for reverse-phase chromatography would be a gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the carboxylic acid and improve peak shape.

Q3: After the final purification step, my product is an oil or a sticky solid instead of a crystalline powder. What should I do?

A3: The inability to obtain a crystalline solid can be due to the presence of residual solvents or impurities that inhibit crystallization.

Troubleshooting Oily Products:

  • Residual Solvents: Ensure that all solvents from the previous steps have been thoroughly removed under high vacuum. Gentle heating (e.g., 30-40 °C) under vacuum can help, but be cautious of potential degradation.

  • Impurity Interference: Even small amounts of impurities can disrupt the crystal lattice formation. In this case, an additional purification step as described in Q2 is necessary.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the oil to act as a seed.

    • Solvent Trituration: Add a small amount of a solvent in which your product is poorly soluble (e.g., hexane or diethyl ether) and stir or sonicate the mixture. This can sometimes wash away the impurities that are causing the oiling out and induce crystallization.

Purification Protocols

Protocol 1: Purification by pH-Controlled Precipitation and Recrystallization

This protocol is effective for removing non-acidic and less acidic impurities.

Step-by-Step Methodology:

  • Dissolution in Base: Dissolve the crude this compound in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Use approximately 10 mL of the basic solution per gram of crude material.

  • Filtration of Insolubles: If any solid material remains undissolved, it likely consists of non-acidic impurities. Remove these by filtration.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution reaches 2-3. Your product should precipitate as a solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Recrystallization:

    • Transfer the solid to a clean flask.

    • Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) to dissolve the solid at an elevated temperature (just below the boiling point).

    • Allow the solution to cool slowly to room temperature. For better recovery, you can then place it in a refrigerator or ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Reverse-Phase Flash Chromatography

This method is suitable for removing impurities with very similar polarity to the product.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude or partially purified material in a small amount of the mobile phase or a strong solvent like methanol.

  • Column and Mobile Phase:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Packing and Equilibration: Pack the column with the C18 silica gel and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Start the elution with a shallow gradient, for example:

    • 5% B for 2 column volumes (CVs).

    • Gradient from 5% to 40% B over 10-15 CVs.

    • Hold at 40% B for 2-3 CVs.

    • Increase to 100% B to wash the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that removing water from the final product might require lyophilization (freeze-drying) for complete removal.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product pH_Adjust pH Adjustment (Acid-Base Extraction) Crude->pH_Adjust Initial Cleanup Recrystallization Recrystallization pH_Adjust->Recrystallization Further Purification HPLC_Analysis HPLC/LC-MS Analysis Recrystallization->HPLC_Analysis Oily_Product Oily/Sticky Solid Recrystallization->Oily_Product Crystallization Fails Chromatography Column Chromatography (Reverse Phase) Chromatography->HPLC_Analysis Re-analyze HPLC_Analysis->Chromatography Persistent Impurities Pure_Product Pure Crystalline Product (>98%) HPLC_Analysis->Pure_Product Purity OK Oily_Product->Recrystallization Troubleshoot: - Remove Solvent - Triturate - Re-purify

Caption: Decision workflow for purification.

References

Technical Support Center: Scale-Up of 2-(Hydroxymethyl)thiazole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound is a multi-step process pivotal for the development of various pharmaceutical intermediates. A common and efficient route involves the initial formation of an ester precursor, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This is subsequently hydrolyzed to yield the final carboxylic acid. While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and product isolation.

This guide provides in-depth, actionable advice to overcome these hurdles, ensuring a robust and scalable synthetic process.

Troubleshooting Guide: From Precursor to Product

This section addresses specific issues that may arise during the two primary stages of the synthesis: the Hantzsch thiazole synthesis of the ester precursor and its subsequent hydrolysis.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

The reaction of 2-hydroxyethanethioamide with ethyl bromopyruvate is a cornerstone of this synthesis. However, scaling this reaction can lead to issues with yield and purity.

Question 1: We are observing a lower than expected yield during the scale-up of the Hantzsch synthesis. What are the likely causes and how can we mitigate them?

Answer:

Lower yields on a larger scale can often be attributed to several factors that are less pronounced in a laboratory setting.

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor temperature control. Localized overheating can promote side reactions and degradation of both starting materials and the product.

    • Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling jacket. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to maintain a consistent temperature profile.

  • Incomplete Reaction: Inadequate mixing can result in localized concentration gradients, preventing the reactants from coming into contact effectively.

    • Solution: Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. Monitor the reaction progress closely using in-process controls like HPLC or TLC until full conversion of the limiting reagent is observed.

  • Side Reactions: The Hantzsch synthesis is susceptible to the formation of byproducts.[1][2]

    • Solution: Maintain a strict reaction temperature, as elevated temperatures can favor the formation of dimeric and polymeric impurities. The order of reagent addition can also be critical; adding the ethyl bromopyruvate to a solution of the thioamide can sometimes minimize side reactions.

Question 2: Our isolated ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is contaminated with impurities. What are the common byproducts and how can we minimize their formation?

Answer:

Impurity formation is a common challenge in the Hantzsch synthesis. Understanding the potential byproducts is key to their prevention.

  • Formation of Isomeric Thiazoles: Under certain conditions, particularly with substituted thioureas, the formation of isomeric thiazoles can occur.[3] While less common with 2-hydroxyethanethioamide, it's a possibility to consider.

    • Solution: Strict pH and temperature control are crucial. Running the reaction under neutral or slightly basic conditions generally favors the desired product.

  • Unreacted Starting Materials: Residual ethyl bromopyruvate is a common impurity and can be difficult to remove.

    • Solution: A slight excess of the thioamide can help to ensure complete consumption of the ethyl bromopyruvate. However, this must be balanced with the potential for downstream purification challenges.

  • Degradation Products: The hydroxymethyl group can be sensitive to both acidic and basic conditions, potentially leading to decomposition.

    • Solution: A careful work-up procedure with pH control is essential. Avoid prolonged exposure to strong acids or bases.

Experimental Protocol: Optimized Hantzsch Thiazole Synthesis (Illustrative)

  • Setup: In a temperature-controlled reactor equipped with an overhead stirrer and a dropping funnel, charge 2-hydroxyethanethioamide and a suitable solvent (e.g., ethanol).

  • Reaction: Cool the mixture to 0-5 °C. Slowly add ethyl bromopyruvate via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated sodium bicarbonate solution to neutralize any generated acid.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Part 2: Hydrolysis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

The conversion of the ester to the final carboxylic acid is a critical step where yield and purity can be compromised.

Question 3: We are experiencing incomplete hydrolysis and/or degradation of our product during the saponification of the ester. How can we optimize this step?

Answer:

The hydrolysis of the ethyl ester is a delicate balance between achieving complete conversion and preventing product degradation.[4][5]

  • Incomplete Hydrolysis: On a large scale, ensuring complete hydrolysis can be challenging due to mass transfer limitations.

    • Solution: Use a sufficient excess of the base (e.g., lithium hydroxide or sodium hydroxide) and ensure vigorous stirring. A co-solvent system (e.g., THF/water or methanol/water) can improve the solubility of the ester and facilitate a more homogenous reaction.[5]

  • Product Degradation: The thiazole ring and the hydroxymethyl group can be sensitive to harsh basic conditions and high temperatures.

    • Solution: Perform the hydrolysis at a controlled, moderate temperature (e.g., 40-50 °C). Monitor the reaction closely and once complete, immediately proceed to the neutralization step to avoid prolonged exposure to the basic environment.

  • Formation of Salts: The product is a carboxylic acid, which will exist as its carboxylate salt under basic conditions.

    • Solution: This is an expected part of the reaction. The free acid is liberated during the acidic work-up.

Question 4: We are facing difficulties with the isolation and purification of the final this compound. What are the best practices for obtaining a high-purity product on a large scale?

Answer:

Effective purification is crucial for meeting the stringent quality requirements for pharmaceutical intermediates.

  • Precipitation and Crystallization: The product is typically isolated by precipitation from an aqueous solution by adjusting the pH.

    • Solution: After hydrolysis, cool the reaction mixture and carefully add a mineral acid (e.g., HCl) to adjust the pH to the isoelectric point of the carboxylic acid (typically around pH 2-3), where its aqueous solubility is at a minimum.[6][7] Slow addition of the acid with good stirring will promote the formation of larger, more easily filterable crystals.

  • Washing: The precipitated solid needs to be washed to remove inorganic salts and other water-soluble impurities.

    • Solution: Wash the filter cake with cold deionized water. The use of cold water minimizes the loss of the product due to solubility.

  • Drying: Proper drying is essential to remove residual solvents and water.

    • Solution: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to prevent thermal decomposition. The hydroxymethyl group can be susceptible to degradation at higher temperatures.[8]

Data Summary: Reaction Conditions and Expected Outcomes

ParameterHantzsch SynthesisHydrolysis
Key Reactants 2-hydroxyethanethioamide, Ethyl bromopyruvateEthyl 2-(hydroxymethyl)thiazole-4-carboxylate, Base (e.g., LiOH, NaOH)
Solvent Ethanol, IsopropanolTHF/Water, Methanol/Water
Temperature 0-25 °C40-50 °C
Typical Yield 75-90%85-95%
Key Impurities Unreacted starting materials, Isomeric thiazolesUnhydrolyzed ester, Degradation products

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction. It proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide onto the alpha-carbon of the α-halo ketone (in this case, ethyl bromopyruvate). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

Q2: Can we use a different base for the hydrolysis step?

A2: Yes, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used. LiOH is often preferred in large-scale synthesis as it can sometimes offer better solubility characteristics and lead to cleaner reactions. The choice of base may require some optimization for your specific process.

Q3: Is the final product, this compound, prone to decarboxylation?

A3: While some carboxylic acids are susceptible to decarboxylation upon heating, this compound is relatively stable under normal handling and drying conditions. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress and determining the purity of both the intermediate ester and the final carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of the final product.

Visualizing the Workflow

To aid in understanding the process flow and potential troubleshooting points, the following diagrams illustrate the synthetic pathway and a decision tree for addressing common issues.

Synthesis_Workflow cluster_0 Hantzsch Thiazole Synthesis cluster_1 Hydrolysis Start Start Reactants 2-Hydroxyethanethioamide + Ethyl Bromopyruvate Start->Reactants Reaction Controlled Temperature (0-25 °C) Reactants->Reaction Workup_1 Neutralization & Extraction Reaction->Workup_1 Intermediate Ethyl 2-(hydroxymethyl)thiazole- 4-carboxylate Workup_1->Intermediate Hydrolysis_Reaction Base Hydrolysis (e.g., LiOH, 40-50 °C) Intermediate->Hydrolysis_Reaction Workup_2 Acidification & Precipitation Hydrolysis_Reaction->Workup_2 Purification Washing & Drying Workup_2->Purification Final_Product 2-(Hydroxymethyl)thiazole- 4-carboxylic acid Purification->Final_Product Troubleshooting_Tree Problem Low Yield or Impurity Check_Stage Hantzsch or Hydrolysis? Problem->Check_Stage Identify Stage Hantzsch_Issues Low Yield in Hantzsch Check_Stage->Hantzsch_Issues Hantzsch Hydrolysis_Issues Incomplete Hydrolysis Check_Stage->Hydrolysis_Issues Hydrolysis Temp_Control Poor Temperature Control? Hantzsch_Issues->Temp_Control Possible Cause Optimize_Cooling Improve reactor cooling and agitation. Temp_Control->Optimize_Cooling Yes Mixing_Issue Inadequate Mixing? Temp_Control->Mixing_Issue No Improve_Agitation Increase stirrer speed or use a different impeller. Mixing_Issue->Improve_Agitation Yes Base_Stoichiometry Insufficient Base? Hydrolysis_Issues->Base_Stoichiometry Possible Cause Increase_Base Increase molar equivalent of base. Base_Stoichiometry->Increase_Base Yes Degradation_Issue Product Degradation? Base_Stoichiometry->Degradation_Issue No Lower_Temp Reduce hydrolysis temperature and reaction time. Degradation_Issue->Lower_Temp Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating the thiazole scaffold, are of profound interest due to their diverse pharmacological activities. Among these, 2-(hydroxymethyl)thiazole-4-carboxylic acid stands out as a versatile building block in medicinal chemistry. Its unique arrangement of a hydroxymethyl group and a carboxylic acid on the thiazole ring presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective against its ethyl ester derivative to highlight the subtle yet significant influence of the carboxylate functionality on the magnetic environment of the molecule.

Introduction: The Significance of Spectroscopic Precision

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of three distinct functional groups—a thiazole ring, a primary alcohol, and a carboxylic acid—imparts a unique chemical reactivity and potential for diverse molecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the structural integrity of such molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed roadmap of the molecular architecture, confirming connectivity and stereochemistry.

This guide is structured to provide not just the spectral data but also the underlying principles that govern the observed chemical shifts and coupling patterns. By understanding the "why" behind the spectral features, researchers can gain a deeper appreciation for the nuanced information that NMR spectroscopy provides.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the parameters of the NMR experiment. For a polar molecule like this compound, the choice of solvent is critical.

Sample Preparation:

A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).[1] Given the polar nature of the analyte, with both a carboxylic acid and a hydroxyl group, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.[2][3] DMSO-d₆ is adept at solubilizing polar compounds and its residual proton signal at approximately 2.50 ppm does not typically interfere with the signals of interest.[3] Furthermore, the exchangeable protons of the hydroxyl and carboxylic acid groups often yield sharper signals in DMSO-d₆ compared to protic solvents like D₂O, where rapid deuterium exchange can lead to signal broadening or disappearance.[2][4]

NMR Data Acquisition:

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra are the foundational experiments for structural elucidation. For the ¹H NMR spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, which is inherently less sensitive, a greater number of scans is necessary. The use of techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be invaluable in distinguishing between CH, CH₂, and CH₃ groups. For more complex structures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals.

Data Presentation and Interpretation: Unraveling the Spectra

Due to the absence of publicly available experimental spectra for this compound, the following data is based on validated NMR prediction software and extensive analysis of structurally related compounds found in the literature.

Predicted ¹H NMR Spectrum of this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30s1HH5 (thiazole ring)
~4.80s2H-CH₂OH
~5.50 (broad)s1H-CH₂OH
~13.0 (very broad)s1H-COOH
Predicted ¹³C NMR Spectrum of this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~170.0C OOH
~165.0C2 (thiazole ring)
~145.0C4 (thiazole ring)
~125.0C5 (thiazole ring)
~60.0-C H₂OH

In-Depth Analysis of Spectral Features

¹H NMR Spectrum:

  • Thiazole Proton (H5): The lone proton on the thiazole ring, H5, is expected to appear as a singlet at approximately 8.30 ppm. Its downfield chemical shift is a consequence of the aromatic nature of the thiazole ring and the electron-withdrawing effects of the adjacent sulfur atom and the carboxylic acid group at C4.[5]

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet around 4.80 ppm. The adjacent electronegative oxygen atom deshields these protons, shifting their resonance downfield from a typical alkyl proton.

  • Hydroxyl Proton (-CH₂OH): The hydroxyl proton is exchangeable, and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it is expected to appear as a broad singlet around 5.50 ppm due to hydrogen bonding with the solvent.[2]

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and is expected to resonate at a very downfield position, typically above 10 ppm.[6] In DMSO-d₆, this signal is often very broad and can appear around 13.0 ppm.[6] Its broadness is a result of rapid chemical exchange.

¹³C NMR Spectrum:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most downfield signal, expected around 170.0 ppm, which is a characteristic chemical shift for this functional group.

  • Thiazole Carbons (C2, C4, C5): The carbon atoms of the thiazole ring exhibit distinct chemical shifts. C2, being situated between two heteroatoms (N and S), is significantly deshielded and is predicted to appear around 165.0 ppm. C4, attached to the electron-withdrawing carboxylic acid group, is also deshielded, with an expected chemical shift of approximately 145.0 ppm. C5, the only carbon bearing a proton, is the most shielded of the ring carbons, resonating at about 125.0 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear around 60.0 ppm, a typical value for a carbon atom attached to an oxygen atom.

Comparative Analysis: this compound vs. Ethyl 2-(Hydroxymethyl)thiazole-4-carboxylate

Predicted ¹H NMR Spectral Differences
Functional GroupThis compoundEthyl 2-(Hydroxymethyl)thiazole-4-carboxylateRationale for Difference
-COOH Proton~13.0 ppm (very broad singlet)AbsentThe acidic proton is replaced by an ethyl group.
Ethyl Group ProtonsAbsent~4.30 ppm (quartet, -OCH₂CH₃), ~1.30 ppm (triplet, -OCH₂CH₃)Introduction of the ethyl ester functionality.
H5 (thiazole)~8.30 ppm~8.25 ppmThe electronic effect of the ester is slightly different from the carboxylic acid, leading to a minor upfield shift.
Predicted ¹³C NMR Spectral Differences
Carbon AtomThis compoundEthyl 2-(Hydroxymethyl)thiazole-4-carboxylateRationale for Difference
Carbonyl Carbon~170.0 ppm~168.0 ppmThe carbonyl carbon in the ester is slightly more shielded than in the carboxylic acid.
Ethyl Group CarbonsAbsent~61.0 ppm (-OC H₂CH₃), ~14.0 ppm (-OCH₂C H₃)Presence of the ethyl ester group.

The most prominent difference in the ¹H NMR spectra is the absence of the highly deshielded and broad carboxylic acid proton signal in the ethyl ester and the appearance of the characteristic quartet and triplet signals of the ethyl group. In the ¹³C NMR spectra, the carbonyl carbon of the ester is typically found slightly upfield compared to the carboxylic acid. These predictable differences serve as a powerful diagnostic tool for distinguishing between the acid and its ester derivative.

Visualizing Molecular Connectivity and Experimental Workflow

To further clarify the relationships between the different nuclei and the experimental process, the following diagrams are provided.

G cluster_molecule This compound C2 C2 N3 N3 C2->N3 CH2OH -CH2OH C2->CH2OH C4 C4 C5 C5 C4->C5 COOH -COOH C4->COOH S1 S1 C5->S1 H5 H5 C5->H5 N3->C4 S1->C2

Figure 1. Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d6) acq_1h 1D ¹H NMR Acquisition prep->acq_1h acq_13c 1D ¹³C NMR Acquisition prep->acq_13c proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_1h->proc acq_13c->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis elucidation Structure Elucidation & Comparison analysis->elucidation

Figure 2. A streamlined workflow for the NMR analysis of small molecules.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound, even when guided by high-quality predictions in the absence of experimental data, provides a robust framework for its structural verification. The distinct chemical shifts of the thiazole proton, the hydroxymethyl group, and the exchangeable protons of the hydroxyl and carboxylic acid functionalities create a unique spectroscopic signature. The comparative analysis with its ethyl ester derivative further exemplifies the diagnostic power of NMR in discerning subtle structural modifications. This guide serves as a practical resource for researchers, emphasizing the importance of meticulous experimental technique and a deep understanding of spectral interpretation for the confident characterization of novel thiazole-based compounds.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of analytical techniques for the unambiguous structural confirmation of the synthesized heterocyclic compound, 2-(Hydroxymethyl)thiazole-4-carboxylic acid.

In the realm of medicinal chemistry and drug discovery, the precise structural elucidation of newly synthesized molecules is a cornerstone of progress. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous pharmacologically active compounds. This guide will provide a comprehensive overview of the analytical methodologies employed to confirm the structure of a specific derivative, this compound, with a focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative of Multi-faceted Structural Analysis

Reliance on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can a scientist be confident in the synthesized structure. For a molecule such as this compound, which possesses a combination of aromatic, alcohol, and carboxylic acid functionalities, a multi-technique approach is not just recommended, but essential for unambiguous characterization.

This guide will delve into the specific insights gained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, presenting both the theoretical underpinnings and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in different functional groups.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H₅ (thiazole ring)8.2 - 8.4Singlet1H
-CH₂- (hydroxymethyl)4.7 - 4.9Singlet2H
-OH (hydroxymethyl)5.5 - 6.0Broad Singlet1H
-COOH (carboxylic acid)12.0 - 13.0Broad Singlet1H

Causality Behind the Predictions:

  • H₅ of the thiazole ring is expected to be the most downfield of the ring protons due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent carboxylic acid group.

  • The methylene protons (-CH₂-) of the hydroxymethyl group are adjacent to the electron-withdrawing thiazole ring, shifting them downfield compared to a typical primary alcohol.

  • The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and their chemical shifts can be highly variable depending on concentration, temperature, and residual water in the solvent. They typically appear as broad singlets.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their functional groups.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)162 - 165
C₂ (thiazole ring)168 - 172
C₄ (thiazole ring)145 - 148
C₅ (thiazole ring)125 - 128
-CH₂- (hydroxymethyl)58 - 62

Causality Behind the Predictions:

  • The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

  • The carbons of the thiazole ring exhibit distinct chemical shifts based on their position relative to the heteroatoms and substituents. C₂ is typically the most deshielded due to its proximity to both sulfur and nitrogen.

  • The methylene carbon of the hydroxymethyl group appears in the typical range for a carbon singly bonded to an oxygen atom.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation, it is primarily used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M+H]⁺160.0063Protonated molecular ion
[M+Na]⁺182.0082Sodium adduct of the molecular ion
[M-H₂O+H]⁺142.0012Loss of water from the hydroxymethyl group
[M-COOH+H]⁺114.0267Loss of the carboxylic acid group

Experimental Rationale:

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion. The exact mass measurement allows for the calculation of a molecular formula that is consistent with the synthesized structure (C₅H₅NO₃S). The observation of characteristic fragment ions, such as the loss of water or the carboxylic acid group, provides further corroborating evidence for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H (Carboxylic Acid)Very broad and strong, indicative of hydrogen bonding
~3400O-H (Alcohol)Broad, may be obscured by the carboxylic acid O-H stretch
~1700C=O (Carboxylic Acid)Strong and sharp
~1600 & ~1470C=N and C=C (Thiazole ring)Medium to strong absorptions
~1250C-O (Carboxylic Acid/Alcohol)Strong

Interpretation of Key Features:

The most telling feature in the FTIR spectrum of this compound is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[1][2] This, in conjunction with a strong carbonyl (C=O) absorption, is a strong indicator of a carboxylic acid functionality.[1][2] The presence of a broader O-H stretch from the alcohol and the characteristic absorptions of the thiazole ring further support the proposed structure.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.

NMR Spectroscopy

I. Sample Preparation [3][4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

II. Instrument Setup and Data Acquisition [6][7]

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

III. Data Processing [7]

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Mass Spectrometry

I. Sample Preparation

  • Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

II. Instrument Setup and Data Acquisition [8][9][10]

  • Mass Spectrometer: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Mass Range: Set the mass range to scan from m/z 50 to 500.

  • Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

FTIR Spectroscopy

I. Sample Preparation (ATR Method) [11][12][13]

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

II. Data Acquisition [12][14]

  • Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: Set the spectral resolution to 4 cm⁻¹.

  • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Display: Display the spectrum in absorbance mode.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Interpretation synthesis Synthesized Product (Crude) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pure_product Purified Solid Sample purification->pure_product nmr NMR Analysis (¹H, ¹³C) pure_product->nmr Dissolve in DMSO-d₆ ms Mass Spectrometry (HRMS, MS/MS) pure_product->ms Dissolve in Methanol/Acetonitrile ftir FTIR Analysis pure_product->ftir Analyze as solid (ATR) nmr_data ¹H & ¹³C Spectra (Chemical Shifts, Coupling, Integration) nmr->nmr_data ms_data Mass Spectrum (Molecular Weight, Formula, Fragments) ms->ms_data ftir_data IR Spectrum (Functional Groups) ftir->ftir_data confirmation Structural Confirmation nmr_data->confirmation ms_data->confirmation ftir_data->confirmation

Caption: A comprehensive workflow for the synthesis, purification, and multi-technique structural confirmation of this compound.

logical_relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques compound Target Molecule: 2-(Hydroxymethyl)thiazole- 4-carboxylic acid mw Molecular Weight & Elemental Composition compound->mw fg Functional Groups (-COOH, -OH, Thiazole) compound->fg connectivity Atom Connectivity & Chemical Environment compound->connectivity confirmation Unambiguous Structural Confirmation mw->confirmation fg->confirmation connectivity->confirmation ms Mass Spectrometry ms->mw Provides ftir FTIR Spectroscopy ftir->fg Identifies nmr NMR Spectroscopy (¹H & ¹³C) nmr->connectivity Elucidates

Caption: Logical relationship between the molecular properties of the target compound and the analytical techniques used for its confirmation.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a critical step in the research and development pipeline. A singular analytical method is insufficient to provide the level of certainty required in scientific and pharmaceutical applications. By strategically employing a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating dataset. This integrated approach, as outlined in this guide, ensures the highest degree of confidence in the structure of the synthesized compound, paving the way for further investigation of its biological and chemical properties.

References

A Senior Application Scientist's Guide to the Synthesis of Thiazole-4-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole-4-Carboxylic Acid Scaffold

To professionals in drug discovery and development, the thiazole ring is a familiar and highly valued scaffold.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure" in the design of therapeutic agents targeting a wide array of diseases. The thiazole-4-carboxylic acid moiety, in particular, serves as a critical intermediate and a versatile building block for constructing more complex molecules. The carboxylic acid group at the 4-position provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR) in drug candidates.

Given its importance, the efficient and reliable synthesis of this core is a matter of significant practical concern. Numerous synthetic strategies have been developed over the years, ranging from century-old name reactions to modern multi-component approaches. This guide provides an in-depth comparative analysis of two primary and fundamentally different synthetic routes to thiazole-4-carboxylic acids, offering researchers the critical insights needed to select the optimal pathway for their specific needs. We will dissect the classic Hantzsch Thiazole Synthesis and contrast it with a modern, multi-step route commencing from the readily available amino acid, L-cysteine.

Route 1: The Hantzsch Thiazole Synthesis – A Classic Convergent Approach

First reported by Arthur Hantzsch in 1887, this method remains one of the most widely utilized strategies for thiazole ring construction due to its reliability and operational simplicity.[3] The synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[4] To produce our target molecule, the key starting materials are a thioamide (R-C(S)NH₂) and ethyl bromopyruvate, which conveniently incorporates the required carboxylate functionality at the future C4 position of the thiazole ring.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The causality behind the sequence is a beautiful illustration of fundamental organic chemistry principles:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate. This classic SN2 reaction forms a thioimonium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon. This step is entropically favored and results in the formation of a five-membered hydroxyl-thiazoline ring.

  • Dehydration & Aromatization: The final step is an acid-catalyzed dehydration. The hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water results in the formation of a double bond, yielding the stable, aromatic thiazole ring. The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_process Reaction & Workup cluster_products Products Thioamide Thioamide (R-C(S)NH₂) Mix 1. Mix in Solvent (e.g., Ethanol) Thioamide->Mix Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Mix Reflux 2. Heat under Reflux Mix->Reflux Neutralize 3. Neutralize (e.g., NaHCO₃) Reflux->Neutralize Extract 4. Extraction & Purification Neutralize->Extract Ester Ethyl 2-R-Thiazole-4-carboxylate Extract->Ester Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Ester->Hydrolysis Acid Thiazole-4-carboxylic Acid Hydrolysis->Acid

Caption: Workflow for the Hantzsch synthesis of thiazole-4-carboxylic acids.

Representative Experimental Protocol (Hantzsch Synthesis)

This protocol is a representative example for the synthesis of Ethyl 2-Aryl-thiazole-4-carboxylate, which is then hydrolyzed.

Part A: Synthesis of Ethyl 2-Aryl-thiazole-4-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired aryl thioamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per mmol of thioamide).

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.05 eq) to the solution. Causality Note: A slight excess of the bromopyruvate ensures the complete consumption of the more valuable thioamide.

  • Cyclization: Heat the reaction mixture to reflux (typically ~78 °C for ethanol) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl thiazole-4-carboxylate ester.

Part B: Hydrolysis to Thiazole-4-carboxylic Acid

  • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 2.5-3.0 eq).[1]

  • Reaction: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting ester.[1] Expertise Note: Using aqueous alkali for hydrolysis makes the reaction effectively irreversible because the carboxylate salt formed is deprotonated and no longer susceptible to nucleophilic attack by the alcohol byproduct.[5]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute solution of hydrochloric acid (HCl) until the pH is approximately 3.[1] The thiazole-4-carboxylic acid will precipitate out of the solution.

  • Isolation: The solid product is collected by vacuum filtration, washed with a small amount of cold water, and dried to afford the final product.

Route 2: The L-Cysteine-Based Approach – A Chiral Pool Strategy

This modern, multi-step route offers a clever alternative by utilizing a cheap and readily available chiral starting material: L-cysteine. This linear synthesis builds the thiazole ring through the formation and subsequent oxidation of a thiazolidine intermediate. The data and protocol for this route are primarily derived from patent literature, specifically CN102372680A, which details the process with specific yields.[1]

Mechanistic Rationale

This pathway involves four distinct chemical transformations, each with a clear purpose:

  • Condensation: L-cysteine reacts with formaldehyde in an aqueous medium. The amine and thiol groups of cysteine both attack the electrophilic formaldehyde, leading to the formation of a stable thiazolidine-4-carboxylic acid ring. This is a classic example of forming a heterocyclic ring from a bifunctional linear precursor.

  • Esterification: The carboxylic acid of the thiazolidine is converted to its methyl ester. This step is crucial for protecting the acid functionality, which could interfere with the subsequent oxidation step.

  • Oxidation (Aromatization): This is the key step where the saturated thiazolidine ring is converted into the aromatic thiazole ring. Manganese dioxide (MnO₂) is used as the oxidant.[1][6] The mechanism involves the removal of two electrons and two protons from the C2 and N3 positions of the ring, driven by the reduction of Mn(IV) to a more stable oxidation state.[7]

  • Hydrolysis: The final step is the saponification of the methyl ester to the desired carboxylic acid, following a similar procedure to the Hantzsch route.

Diagram: L-Cysteine Route Workflow

Cysteine_Workflow cluster_process Synthesis Steps cluster_products Intermediates & Final Product Cysteine L-Cysteine HCl Condensation 1. Condensation (H₂O, Pyridine) Cysteine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation ThiazolidineAcid Thiazolidine-4-COOH Condensation->ThiazolidineAcid Esterification 2. Esterification (MeOH, SOCl₂) ThiazolidineEster Methyl Thiazolidine-4-carboxylate Esterification->ThiazolidineEster Oxidation 3. Oxidation (MnO₂, MeCN) ThiazoleEster Methyl Thiazole-4-carboxylate Oxidation->ThiazoleEster Hydrolysis 4. Hydrolysis (NaOH, H₃O⁺) FinalAcid Thiazole-4-carboxylic Acid Hydrolysis->FinalAcid ThiazolidineAcid->Esterification ThiazolidineEster->Oxidation ThiazoleEster->Hydrolysis

Caption: Multi-step synthesis of thiazole-4-carboxylic acid from L-cysteine.

Detailed Experimental Protocol (L-Cysteine Route)

This protocol is adapted from the procedure outlined in patent CN102372680A.[1]

  • Step 1: Condensation to Thiazolidine-4-carboxylic acid

    • In a reaction vessel, dissolve L-cysteine hydrochloride (1.0 eq) in water.

    • Add an aqueous solution of formaldehyde (1.2 eq, 37-40%) and stir at room temperature for 8 hours.

    • Add pyridine to the solution to induce precipitation of the product.

    • Filter the solid, wash, and dry to obtain thiazolidine-4-carboxylic acid. (Reported Yield: Not specified, but this is a standard, high-yielding reaction).

  • Step 2: Esterification

    • Suspend the thiazolidine-4-carboxylic acid (1.0 eq) in methanol.

    • Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Cool the solution and remove the solvent under reduced pressure to obtain the crude methyl thiazolidine-4-carboxylate.

  • Step 3: Oxidation to Methyl Thiazole-4-carboxylate

    • In a four-neck flask, add methyl thiazolidine-4-carboxylate (1.0 eq), acetonitrile, and activated manganese dioxide (MnO₂) (approx. 20-23 eq).[1] Trustworthiness Note: The use of a large excess of activated MnO₂ is critical for driving the oxidation to completion.

    • Heat the suspension with vigorous stirring at 80 °C for 48-72 hours.[1]

    • After cooling, filter the mixture to remove the manganese salts.

    • Concentrate the filtrate under reduced pressure to yield methyl thiazole-4-carboxylate. (Reported Yield: 64-80%).[1]

  • Step 4: Hydrolysis to Thiazole-4-carboxylic Acid

    • Add the methyl thiazole-4-carboxylate (1.0 eq) to a 10% aqueous sodium hydroxide solution (2.9 eq).[1]

    • Heat the mixture to reflux for 1 hour.

    • Cool in an ice bath and acidify with HCl to pH=3 to precipitate the product.

    • Filter, wash with cold water, and dry to obtain the final thiazole-4-carboxylic acid. (Reported Yield: 89-96%).[1]

Comparative Analysis

The choice between these two routes is not arbitrary and depends heavily on project-specific factors such as available starting materials, scale, and desired substitution patterns.

FeatureHantzsch Thiazole SynthesisL-Cysteine-Based Synthesis
Overall Strategy Convergent (A + B → C)Linear (A → B → C → D → E)
Number of Steps 2 (Cyclization + Hydrolysis)4 (Condensation, Esterification, Oxidation, Hydrolysis)
Starting Materials Thioamides, Ethyl BromopyruvateL-Cysteine, Formaldehyde, MnO₂
Reagent Availability Thioamides may need to be synthesized. Ethyl bromopyruvate is a lachrymator.L-cysteine and formaldehyde are inexpensive bulk chemicals.
Yields (Overall) Variable, typically moderate to good (50-80% is common over two steps).Good, with a calculated overall yield of approx. 45-73% over four steps.[1]
Scalability Well-established and scalable.Use of large excess of MnO₂ may pose challenges for workup and waste on a very large scale.
Versatility Excellent. A wide variety of substituents can be introduced at the C2 position by simply changing the thioamide.Limited. This route primarily yields the unsubstituted thiazole at the C2 position.
Key Advantage High versatility for creating analogues with diverse C2 substituents.Inexpensive, readily available starting materials and avoids lachrymatory reagents.
Key Disadvantage Requires potentially toxic/lachrymatory α-halocarbonyls; thioamides may not be commercially available.Longer reaction sequence and limited scope for C2 substitution.

Conclusion and Scientific Recommendation

Both the Hantzsch Thiazole Synthesis and the L-Cysteine-Based Route represent viable and robust methods for the preparation of thiazole-4-carboxylic acids.

  • The Hantzsch synthesis is the superior choice for medicinal chemistry and SAR studies . Its key strength lies in its modularity; by simply swapping the thioamide starting material, a diverse library of C2-substituted analogues can be rapidly generated from a common intermediate (ethyl bromopyruvate). This flexibility is invaluable during the lead optimization phase of drug discovery.

  • The L-Cysteine-based synthesis is an excellent option for the large-scale production of the parent, C2-unsubstituted thiazole-4-carboxylic acid . Its reliance on inexpensive, bulk commodity chemicals (cysteine, formaldehyde) makes it economically attractive. While it is a longer sequence, the operational steps are straightforward, and the high yields in the final hydrolysis step are particularly advantageous.

Ultimately, the optimal synthetic route is dictated by the end goal. For rapid analogue synthesis and chemical space exploration, the versatility of the Hantzsch reaction is unparalleled. For cost-effective, large-scale synthesis of the core scaffold, the L-cysteine route provides a compelling and elegant alternative.

References

A Comparative Guide to the Biological Activity of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in numerous FDA-approved drugs and a multitude of experimental compounds, owing to its diverse pharmacological applications.[3][4] Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7] The unique electronic properties of the thiazole ring and its ability to act as a hydrogen bond acceptor and donor allow it to interact with a variety of biological targets.[2]

This guide focuses on the biological activities of 2-(Hydroxymethyl)thiazole-4-carboxylic acid, a specific derivative, and provides a comparative analysis with its structural analogs. By exploring how modifications at key positions of the thiazole ring influence efficacy and target specificity, we aim to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern this versatile chemical class.

The Core Compound: this compound

This compound (CAS 221322-09-4) serves as our foundational structure.[8][9] It possesses two key functional groups attached to the thiazole core: a hydroxymethyl group at the C2 position and a carboxylic acid group at the C4 position. The carboxylic acid is a critical feature, often involved in binding to biological targets, as seen in 2-aminothiazole-4-carboxylic acids, which have been developed as broad-spectrum metallo-β-lactamase inhibitors.[10] The hydroxymethyl group offers a site for potential hydrogen bonding and further derivatization. This guide will explore how variations of these and other positions on the thiazole ring impact its biological profile.

Comparative Biological Activities and Structure-Activity Relationship (SAR)

The therapeutic potential of a thiazole derivative is profoundly influenced by the nature and position of its substituents. The following sections compare the activities of analogs, focusing on key therapeutic areas where thiazoles have shown significant promise.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents, and thiazole derivatives are a promising avenue of research.[1][11]

  • Influence of C2 Substituents: The C2 position is a frequent point of modification. While our core compound has a hydroxymethyl group, substituting it with an amino group (2-aminothiazoles) is a common strategy. These 2-amino derivatives often serve as a base for building larger structures, such as amides, which have shown potent activity.[7] For instance, a series of 2-aminothiazole-4-carboxylate derivatives were identified as active against Mycobacterium tuberculosis.[12] Introducing bulky aromatic groups or hydrazone linkages at C2 can also enhance antimicrobial effects, often by facilitating membrane interaction or inhibiting key enzymes like DNA gyrase.[1][11][13]

  • Influence of C4 and C5 Substituents: The carboxylic acid at the C4 position is crucial for the activity of certain analogs, such as metallo-β-lactamase inhibitors.[10] However, converting this acid to an ester or an amide can modulate the compound's lipophilicity and cell permeability, thereby altering its activity spectrum. Modifications at the C5 position, often with alkyl chains or aromatic rings, significantly impact the compound's interaction with the target protein. SAR studies have shown that electron-withdrawing substituents like fluorine and chlorine on aryl rings attached to the thiazole core can enhance potency.

The diagram below illustrates the key modification points on the thiazole-4-carboxylic acid scaffold and their general impact on biological activity.

Caption: Structure-Activity Relationship (SAR) map for the thiazole scaffold.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6] Thiazole derivatives have emerged as potent anti-inflammatory agents, often by inhibiting these key enzymes.[6][14]

  • COX Inhibition: Analogs where the C2 and C5 positions are substituted with aryl or heteroaryl groups have shown significant COX inhibitory activity. For example, a series of 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide derivatives were synthesized and evaluated as COX inhibitors.[15] Compound 2b in this series was a potent inhibitor of both COX-1 (IC50 = 0.239 µM) and COX-2 (IC50 = 0.191 µM), while compound 2a showed high selectivity for COX-2 (Selectivity Ratio = 2.766).[15] This highlights that subtle changes in the aryl substituents can fine-tune both potency and selectivity.

  • iNOS Inhibition: Some thiazole derivatives exert their anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS).[14] Thiazolyl-carbonyl-thiosemicarbazides and related azoles have shown the ability to reduce NO synthesis by blocking the binding of L-arginine in the active site of iNOS.[14]

Anticancer Activity

The thiazole scaffold is a component of several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[16][17]

  • Cytotoxicity against Breast and Liver Cancer: A study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated potent antiproliferative activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.[16] Compound 4c from this series was particularly active, with IC50 values of 2.57 µM (MCF-7) and 7.26 µM (HepG2), which were superior to the standard drug Staurosporine.[16] This activity was linked to the inhibition of VEGFR-2 and the induction of apoptosis.[16]

  • Mechanism of Action: The anticancer effects of thiazole derivatives are diverse. They can act as kinase inhibitors (e.g., VEGFR-2, EGFR), induce cell cycle arrest, and trigger apoptosis.[16] Molecular docking studies often reveal strong binding interactions with key proteins involved in cancer cell proliferation and survival.[16]

Comparative Data Summary

The following tables summarize quantitative data from various studies, allowing for a direct comparison of the biological activities of different thiazole analogs.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Analog ClassTarget OrganismMIC (µg/mL)Reference
2-phenylacetamido-thiazole derivativeE. coli1.56 - 6.25[13]
2-phenylacetamido-thiazole derivativeS. aureus1.56 - 6.25[13]
(E)-2-(hydrazineyl)-4-(2,4-dichlorophenyl)thiazole (5e)B. subtilis15.6[5]
(E)-2-(hydrazineyl)-4-(2,4-dichlorophenyl)thiazole (5h)E. coli31.25[5]
Thiazole aminoguanidine (4i)MRSANot specified (potent)[18]

Table 2: Comparative Anti-inflammatory and Anticancer Activity (IC50 in µM)

Compound/Analog ClassTargetIC50 (µM)Reference
Thiazole carboxamide (2b)COX-10.239[15]
Thiazole carboxamide (2b)COX-20.191[15]
Thiazole carboxamide (2a)COX-20.958[15]
Thiazolylhydrazone (4c)MCF-7 Cells2.57[16]
Thiazolylhydrazone (4c)HepG2 Cells7.26[16]
Thiazolylhydrazone (4c)VEGFR-2 Enzyme0.15[16]
Thiazolylhydrazone (2i)Acetylcholinesterase (AChE)0.028[19]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings discussed, this section details the standard experimental protocols used to evaluate the biological activity of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the antimicrobial activity of the thiazole derivatives.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Thiazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., S. aureus, E. coli).

  • Mueller Hinton Broth (for bacteria) or RPMI 1640 (for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to achieve a range of concentrations (e.g., 1024 to 2 µg/mL).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[20]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[20] This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to evaluate the antiproliferative effects of the compounds on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to the test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Thiazole compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

The workflow for the MTT assay is visualized in the diagram below.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h for cell adherence A->B C 3. Add serial dilutions of Thiazole compounds B->C D 4. Incubate 48h C->D E 5. Add MTT reagent (Incubate 2-4h) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & determine IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential across multiple domains, including infectious diseases, inflammation, and oncology. The biological activity is intricately linked to the substitution patterns at the C2, C4, and C5 positions of the thiazole ring.

  • Antimicrobial agents benefit from substitutions at the C2 position that enhance interactions with bacterial enzymes or membranes.

  • Anti-inflammatory and anticancer activities are often achieved by introducing aryl groups at C2 and C5, which can confer potent and selective inhibition of enzymes like COX or protein kinases.

  • The carboxylic acid at C4 is a key pharmacophore in certain contexts, such as metallo-β-lactamase inhibition, but its modification into esters or amides provides a valuable strategy for tuning pharmacokinetic properties.

Future research should focus on synthesizing novel analogs with optimized properties. This includes exploring a wider range of substituents, employing computational modeling to predict binding affinities, and conducting in vivo studies to validate the efficacy and safety of the most promising candidates. The development of dual-action compounds, such as those with combined anti-inflammatory and antimicrobial properties, could also represent a valuable therapeutic strategy.

References

The Thiazole-4-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1] This urgent threat necessitates the development of potent and specific MBL inhibitors to be used in combination with existing antibiotics.[2]

This guide delves into the structure-activity relationship (SAR) of the 2-(hydroxymethyl)thiazole-4-carboxylic acid scaffold, a promising but underexplored chemotype for MBL inhibition. By drawing comparisons with the more extensively studied 2-aminothiazole-4-carboxylic acid analogs and other prominent MBL inhibitors, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel anti-infective agents.

The Thiazole-4-Carboxylic Acid Core: A Privileged Scaffold for MBL Inhibition

The thiazole ring is a versatile heterocyclic moiety found in numerous biologically active compounds.[3] In the context of MBL inhibition, the 4-carboxylic acid group has been identified as a key pharmacophoric feature, likely involved in coordinating with the zinc ions in the enzyme's active site.[4] While much of the research has focused on derivatives bearing a 2-amino substituent, the 2-(hydroxymethyl) variant offers a unique opportunity for structural modification and exploration of new chemical space.

The rationale for investigating the this compound scaffold is rooted in the established activity of its 2-amino counterpart. Studies have demonstrated that 2-aminothiazole-4-carboxylic acids act as broad-spectrum MBL inhibitors.[4] The hydroxymethyl group at the 2-position, while electronically different from an amino group, still possesses a hydrogen bond donor and acceptor, potentially enabling crucial interactions within the MBL active site. Furthermore, the hydroxyl group serves as a convenient handle for derivatization into ethers and esters, allowing for a systematic probing of the SAR.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While direct and extensive SAR studies on this compound are not yet prevalent in the literature, we can extrapolate key trends from closely related analogs, primarily the 2-aminothiazole and 2-substituted-4,5-dihydrothiazole-4-carboxylic acid series.[5][6]

Key Structural Modifications and Their Anticipated Impact on MBL Inhibition:
  • The 2-Position Substituent: The nature of the substituent at the 2-position of the thiazole ring is critical for inhibitory activity.

    • 2-Amino Group: A free amino group has been shown to be essential for the anti-Carbonic Anhydrase-III activity of some thiazole derivatives, suggesting its importance in specific enzyme-ligand interactions.[3] In the context of MBLs, it likely contributes to the overall electronic properties and hydrogen bonding potential of the molecule.[4]

    • 2-Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. This duality may allow for different binding orientations within the MBL active site compared to the 2-amino analogs.

    • Derivatization of the Hydroxymethyl Group:

      • Ethers (e.g., -CH₂OR): Introducing small alkyl or aryl groups via an ether linkage would probe the steric tolerance of the active site. Increased lipophilicity could enhance cell permeability but may also lead to non-specific binding.

      • Esters (e.g., -CH₂OC(O)R): Esterification of the hydroxyl group would introduce a carbonyl moiety, which could act as an additional hydrogen bond acceptor. The nature of the 'R' group would allow for systematic exploration of steric and electronic effects.

  • The 4-Position Carboxylic Acid: The carboxylic acid at the 4-position is a crucial zinc-binding group.[4] Esterification of this group generally leads to a loss of activity against MBLs, highlighting the importance of the free carboxylate for coordinating with the active site zinc ions.[6]

  • The 5-Position of the Thiazole Ring: Substitution at the 5-position can significantly impact activity. Introduction of small alkyl or aryl groups at this position has been shown to modulate the inhibitory potency of 2-aminothiazole-4-carboxylic acid derivatives against Mycobacterium tuberculosis.[6] This suggests that the 5-position can be modified to optimize secondary interactions with the enzyme.

SAR_Trends cluster_mods Structural Modifications cluster_effects Anticipated Effects on MBL Inhibition Core This compound Core C2 2-Position (Hydroxymethyl) Core->C2 C4 4-Position (Carboxylic Acid) Core->C4 C5 5-Position (Unsubstituted) Core->C5 C2_effect Modulates H-bonding and steric interactions. Derivatization (ethers, esters) allows fine-tuning. C2->C2_effect C4_effect Essential for zinc binding. Esterification leads to loss of activity. C4->C4_effect C5_effect Influences secondary interactions and potency. Amenable to substitution. C5->C5_effect

Caption: Key modification points on the this compound scaffold and their expected impact on MBL inhibitory activity.

Comparative Analysis with Alternative MBL Inhibitors

To provide a broader context, it is essential to compare the thiazole-4-carboxylic acid scaffold with other classes of MBL inhibitors currently under investigation.

Inhibitor ClassMechanism of ActionAdvantagesDisadvantagesRepresentative Scaffolds
Thiazole-4-carboxylic Acids Zinc chelation via the carboxylic acid and other heteroatoms.Novel scaffold, amenable to synthetic modification, potential for broad-spectrum activity.Limited clinical data, potential for off-target metalloenzyme inhibition.2-Aminothiazole-4-carboxylic acid, this compound
Thiol-Containing Compounds Strong zinc chelation via the thiol group.[1]Potent inhibition, well-established zinc-binding motif.Potential for chemical instability (disulfide formation), lack of selectivity.Captopril, Thioester derivatives
Boronate-Based Inhibitors Formation of a reversible covalent bond with the active site.[2]Clinically validated mechanism (for serine-β-lactamases), potent inhibition.Potential for off-target effects, complex synthesis.Taniborbactam, QPX7728
Bicyclic Boronates Similar to monocyclic boronates but with a more rigid structure.High potency and specificity.Synthetic complexity.Vaborbactam (serine-β-lactamase inhibitor, provides mechanistic precedent)
Dicarboxylic Acids Zinc chelation.Mimics the hydrolyzed β-lactam structure.Generally lower potency compared to other classes.Succinic acid derivatives

Experimental Protocols for Evaluating MBL Inhibitors

The following protocols provide a framework for the synthesis of the core scaffold and the subsequent evaluation of its MBL inhibitory activity.

Synthesis of this compound

A plausible synthetic route, based on established methods for similar thiazoles, is outlined below. The synthesis of the ethyl ester precursor has been documented.[7]

Synthesis_Workflow Start Ethyl bromopyruvate + 2-Hydroxyethanethioamide Step1 Cyclocondensation Start->Step1 Intermediate Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Step1->Intermediate Step2 Alkaline Hydrolysis (e.g., NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Cyclocondensation: React ethyl bromopyruvate with 2-hydroxyethanethioamide in a suitable solvent such as ethanol. The reaction is typically carried out at reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then subjected to alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide or lithium hydroxide. The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

In Vitro MBL Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining MBL activity using a chromogenic or fluorogenic substrate.[8][9]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)[8]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Substrate: CENTA (a chromogenic cephalosporin) or a suitable fluorogenic substrate[8]

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the MBL enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and a known MBL inhibitor (e.g., EDTA) in DMSO.

  • Assay Setup:

    • To each well of the 96-well plate, add a small volume of the test compound solution (or DMSO for control wells).

    • Add the diluted MBL enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel MBL inhibitors. While direct experimental data on its MBL inhibitory activity is currently limited, the well-established SAR of the closely related 2-aminothiazole analogs provides a strong rationale for its investigation. The synthetic tractability of the hydroxymethyl group allows for the creation of diverse chemical libraries to probe the intricate interactions within the MBL active site.

Future research should focus on the systematic synthesis and biological evaluation of this compound and its derivatives against a panel of clinically relevant MBLs.[8] A thorough investigation of the SAR, coupled with structural biology studies, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors. Such efforts will undoubtedly contribute to the critical endeavor of combating antibiotic resistance and preserving the efficacy of our life-saving β-lactam antibiotics.

References

A Comparative Guide to Evaluating the Antimicrobial Efficacy of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising global antimicrobial resistance. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific, yet under-characterized derivative: 2-(Hydroxymethyl)thiazole-4-carboxylic acid .

Due to a lack of published specific efficacy data for this compound, this document serves as an in-depth, practical guide for its systematic investigation. We will outline the requisite experimental protocols, propose suitable comparators, and provide the scientific rationale needed to rigorously assess its potential as a novel antibacterial and antifungal agent. This guide is structured not as a static review of existing data, but as a forward-looking experimental roadmap.

Introduction to the Thiazole Scaffold and the Candidate Molecule

The thiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a cornerstone in the development of therapeutic agents. This structural motif is present in a variety of clinically approved drugs, lauded for its diverse pharmacological activities including antibacterial, antifungal, and antiviral properties. The versatility of the thiazole scaffold allows for chemical modifications that can tune its biological activity, making its derivatives a fertile ground for new drug discovery.

Our candidate molecule, This compound , possesses two key functional groups: a hydroxymethyl group at the 2-position and a carboxylic acid group at the 4-position. These substitutions may influence the molecule's solubility, cell permeability, and interaction with biological targets. While its direct antimicrobial activity is not yet documented in peer-reviewed literature, its structural similarity to other biologically active thiazoles warrants a thorough investigation.

This guide will compare its hypothetical performance against two well-established, broad-spectrum antimicrobial agents:

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, serving as a benchmark for antibacterial activity.

  • Fluconazole: A triazole antifungal that inhibits the enzyme lanosterol 14-α-demethylase, crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Proposed Experimental Evaluation Workflow

A rigorous evaluation of a novel antimicrobial agent requires a multi-step approach, progressing from initial screening to more detailed characterization of its activity. The following workflow, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is proposed.[2][3]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Pharmacodynamics cluster_3 Phase 4: Data Analysis & Comparison start Prepare Stock Solution of This compound mic_test Broth Microdilution Assay (Determine MIC) start->mic_test Two-fold serial dilutions mbc_test Subculture from MIC plate (Determine MBC/MFC) mic_test->mbc_test From clear wells time_kill Time-Kill Kinetic Assay mbc_test->time_kill Test at 1x, 2x, 4x MIC analysis Compare MIC/MBC to Ciprofloxacin & Fluconazole time_kill->analysis G Compound 2-(Hydroxymethyl)thiazole- 4-carboxylic acid Target Bacterial DNA Gyrase (Subunits GyrA & GyrB) Compound->Target Inhibition Process1 DNA Supercoiling & Relaxation Target->Process1 Process2 DNA Replication Target->Process2 Blocks Process1->Process2 Outcome Bacterial Cell Death Process2->Outcome Leads to G Compound 2-(Hydroxymethyl)thiazole- 4-carboxylic acid Target Lanosterol 14-α-demethylase (CYP51) Compound->Target Inhibition Pathway Ergosterol Biosynthesis Pathway Target->Pathway Blocks Product Ergosterol Pathway->Product Membrane Fungal Cell Membrane Product->Membrane Incorporation Outcome Fungal Cell Death Membrane->Outcome Loss of Integrity

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(Hydroxymethyl)thiazole-4-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to select and validate analytical methods that are fit for purpose, ensuring data integrity, and regulatory compliance. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which represent the global standard for pharmaceutical development and registration.[1][2]

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended use.[3][4][5] This guide will compare the two most relevant chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), outlining their respective strengths and providing detailed validation protocols.

Analyte Characteristics and Method Selection Rationale

This compound is a polar, non-volatile organic compound containing both a carboxylic acid and a primary alcohol functional group.[6] These properties are critical in selecting the appropriate analytical technology.

  • High-Performance Liquid Chromatography (HPLC): This is the technique of choice for non-volatile and thermally unstable compounds.[7][8] Given the analyte's polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • Gas Chromatography (GC): GC is optimal for volatile and thermally stable compounds.[7][9] Direct analysis of this compound by GC is not feasible due to its low volatility and potential for thermal degradation. While derivatization could make it amenable to GC analysis, this process adds complexity, time, and potential sources of error. Therefore, HPLC is the more direct and robust approach.

The decision between HPLC-UV and HPLC-MS/MS depends entirely on the analytical objective, a concept central to the modern "lifecycle" approach to analytical method validation.[10]

G start Define Analytical Goal purpose What is the intended purpose? start->purpose qc Routine QC: Assay, Purity, Content Uniformity purpose->qc High Concentration & Simple Matrix trace Trace-Level Analysis: Impurity ID, Genotox Impurities, Analysis in Biological Matrix purpose->trace Low Concentration & Complex Matrix hplcuv Select HPLC-UV qc->hplcuv hplcms Select HPLC-MS/MS trace->hplcms

Caption: Decision workflow for selecting the appropriate analytical technique.

Method Comparison: HPLC-UV vs. HPLC-MS/MS

While both methods utilize HPLC for separation, the detection principle dictates their performance and application.

  • HPLC-UV: This method relies on the principle that the analyte absorbs light at a specific wavelength. It is a robust, cost-effective, and widely available technique, making it the workhorse for routine quality control (QC) applications where the analyte concentration is relatively high and the sample matrix is clean.

  • HPLC-MS/MS: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[11][12] The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio (m/z), providing an orthogonal detection mechanism to UV absorbance. This makes it exceptionally powerful for analyzing trace-level impurities, identifying unknown degradation products, and quantifying the analyte in complex biological matrices.[11][12]

Comparative Performance Data

The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Parameter HPLC-UV HPLC-MS/MS Causality and Field Insights
Specificity Good. Relies on chromatographic separation. Vulnerable to co-eluting compounds with similar UV spectra.Excellent. Based on unique mass-to-charge ratio and fragmentation patterns. Unambiguous identification.For regulatory submissions, demonstrating specificity is non-negotiable. While forced degradation studies help validate UV specificity, MS/MS provides definitive proof.
Sensitivity (LOQ) Moderate (e.g., ~0.1 - 1.0 µg/mL)High (e.g., ~0.1 - 10 ng/mL)The ~1000-fold increase in sensitivity with MS/MS is critical for quantifying genotoxic impurities or for pharmacokinetic studies.
Linearity Range Typically 2-3 orders of magnitude.Typically 3-5 orders of magnitude.The wider linear range of MS/MS can sometimes reduce the need for multiple sample dilutions.
Robustness High. Less sensitive to minor mobile phase variations (e.g., salt concentration).Moderate. Highly dependent on stable mobile phase composition for consistent ionization.Ion suppression is a key challenge in LC-MS/MS. Method development must explicitly test for and mitigate these matrix effects.
Cost (Instrument) Low to ModerateHighThe capital investment for an MS/MS system is significant, justifying its use for more demanding applications.
Complexity Low. Standard in virtually all analytical labs.High. Requires specialized operator training and more complex method development.The operational complexity of MS/MS necessitates dedicated expertise for troubleshooting and maintenance.
Typical Use Assay, Purity, Dissolution, Content Uniformity of Drug Substance and Product.Impurity Identification, Genotoxic Impurity Quantification, Stability Studies, Bioanalysis.Choose the simplest tool that does the job. Using MS/MS for a simple bulk drug assay is often unnecessary and inefficient.

Validation According to ICH Q2(R2) Guidelines

A validation study is designed to provide sufficient evidence that the analytical procedure is fit for its intended purpose.[3][5] The core validation parameters are outlined below.[1][13][14]

G cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report (Summarize Data) Rob->Report

Caption: The analytical method validation workflow, from planning to reporting.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13]

  • Why it's done: To ensure that the signal being measured is only from the target analyte, preventing false high results for potency or missed impurities.

  • How it's done:

    • Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[3]

    • Analysis: The stressed samples are analyzed using the method.

    • Evaluation: The chromatogram is examined to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis (using a Photodiode Array detector for UV or mass spectral analysis for MS) is essential to confirm the main peak is spectrally pure.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified interval (the range).[1]

  • Why it's done: To confirm that the method can provide accurate results across the expected concentration span of samples.

  • How it's done:

    • Standard Preparation: Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, the range is typically 80% to 120% of the target concentration.[15][16]

    • Analysis & Plotting: Analyze each standard and plot the instrument response versus concentration.

    • Evaluation: Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[15]

  • Why it's done: To quantify the systematic error of the method.

  • How it's done:

    • Spike/Recovery: A known amount of analyte is added (spiked) into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).

    • Analysis: The spiked samples are analyzed, typically with a minimum of three replicates at each of three levels (9 total determinations).[15]

    • Evaluation: The percentage recovery of the added analyte is calculated. Acceptance criteria are typically within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[15]

  • Why it's done: To quantify the random error of the method and ensure results are reliable and reproducible.

  • How it's done: A minimum of six replicate preparations at 100% of the test concentration are analyzed for repeatability.[15] For intermediate precision, this is repeated by a different analyst on a different day.

  • Evaluation: The results are expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.[1]

Limit of Quantitation (LOQ) & Limit of Detection (LOD)
  • LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable accuracy and precision. This is a critical parameter for impurity methods.

  • Why it's done: To define the lower limits of the method's capability.

  • How it's done: Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Why it's done: To demonstrate the reliability of the method during normal usage and its suitability for transfer to other laboratories.

  • How it's done: Key method parameters are varied, such as mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±10%).

  • Evaluation: The effect on the results (e.g., retention time, resolution, analyte quantitation) is assessed. System suitability parameters should remain within acceptance criteria.

Experimental Protocols

Protocol 1: Validated HPLC-UV Method for Assay and Purity

This protocol describes a typical reversed-phase HPLC method for determining the assay and purity of this compound drug substance.

1. Materials and Equipment:

  • HPLC system with UV/PDA Detector (e.g., Waters Alliance, Agilent 1260)

  • Data acquisition software (e.g., Empower, OpenLab)

  • Analytical balance

  • Volumetric flasks, pipettes

  • Reference Standard: this compound (>99.5% purity)

  • Reagents: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Phosphoric Acid (ACS Grade), Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or experimentally determined λmax)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)

  • Standard Solution (for Assay, 100 µg/mL): Accurately weigh ~10 mg of Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (for Assay, 100 µg/mL): Prepare in the same manner as the standard solution.

  • System Suitability: The standard solution is used. Acceptance criteria: Tailing factor ≤ 2.0; %RSD of five replicate injections ≤ 1.0%.

4. Validation Procedure:

  • Execute the validation experiments for specificity, linearity (50-150 µg/mL), accuracy, precision, and robustness as described in Section 3.

Protocol 2: Forced Degradation Study

This protocol is essential for establishing the specificity and stability-indicating nature of the analytical method.

1. Materials:

  • Drug Substance (DS) of this compound

  • Reagents: 1N HCl, 1N NaOH, 30% Hydrogen Peroxide (H₂O₂), HPLC Grade Water

2. Procedure:

  • Prepare solutions of the DS at approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl to one sample solution. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH to another sample solution. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder and a solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose solid powder and a solution to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Control Sample: Prepare a solution and keep it at 5°C, protected from light.

3. Sample Analysis:

  • Before injection, neutralize the acid and base-stressed samples.

  • Dilute all samples to the target concentration (e.g., 100 µg/mL) with diluent.

  • Analyze all stressed samples, a non-stressed control, and a blank using the validated HPLC method (Protocol 1).

4. Data Evaluation:

  • Compare the chromatograms of stressed samples to the control.

  • Identify and quantify any degradation products.

  • Calculate the mass balance to ensure all components are accounted for.

  • Perform peak purity analysis on the parent analyte peak in each stressed sample to confirm specificity.

G cluster_stress Stress Conditions cluster_eval Evaluation DS Drug Substance Solution (1 mg/mL) Acid 1N HCl, 60°C DS->Acid Base 1N NaOH, RT DS->Base Ox 3% H2O2, RT DS->Ox Heat 80°C DS->Heat Light ICH Photostability DS->Light Analysis Analyze by Validated Stability-Indicating Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Purity Peak Purity Assessment (PDA / MS) Analysis->Purity MassBal Mass Balance Calculation Analysis->MassBal Resolution Resolution of Degradants Analysis->Resolution

Caption: Workflow for a forced degradation study.

Conclusion

The validation of analytical methods for this compound is a mandatory process in pharmaceutical development, governed by stringent international guidelines. The choice between HPLC-UV and HPLC-MS/MS should be a deliberate, science- and risk-based decision driven by the specific analytical objective. HPLC-UV stands as a robust and reliable method for routine quality control assays, while HPLC-MS/MS offers unparalleled specificity and sensitivity for trace-level analysis and characterization in complex matrices. A thorough validation study, encompassing specificity, linearity, accuracy, precision, and robustness, is essential to demonstrate that a chosen method is fit for its purpose, thereby ensuring the quality, safety, and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to Comparative Docking of Thiazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding affinities and interaction patterns of thiazole derivatives within the active sites of two crucial enzymes implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase α (PI3Kα). We will delve into the rationale behind experimental choices, provide detailed protocols for in silico analysis, and present supporting data to empower researchers in their drug discovery endeavors.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in a wide range of non-covalent interactions make it an attractive moiety for designing potent and selective enzyme inhibitors. This guide will focus on the comparative analysis of thiazole derivatives as inhibitors of COX-2 and PI3Kα, two enzymes that represent distinct yet significant therapeutic targets.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[1] Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

  • Phosphoinositide 3-kinase α (PI3Kα): A lipid kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[3][4]

By comparing the docking behavior of the same or structurally related thiazole derivatives in these two distinct active sites, we can gain valuable insights into the structural features that govern target selectivity and potency.

Comparative Docking Studies: Methodology and Rationale

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] This section outlines a validated protocol for comparative docking studies, emphasizing the scientific reasoning behind each step.

Experimental Workflow: A Self-Validating System

Our workflow is designed to ensure the reliability and reproducibility of the docking results. This is achieved through a multi-step process that includes receptor and ligand preparation, docking simulation, and post-docking analysis, with built-in validation checks.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Protein Structure Retrieval (PDB IDs: e.g., 5KIR for COX-2, 4JPS for PI3Kα) LigandPrep 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) ReceptorPrep 3. Receptor Preparation (Removal of Water/Co-ligands, Addition of Hydrogens) GridGen 4. Grid Box Generation (Defining the Active Site) ReceptorPrep->GridGen Docking 5. Molecular Docking (e.g., AutoDock Vina) PoseAnalysis 6. Pose Analysis & Scoring (Binding Energy, RMSD) Docking->PoseAnalysis Interaction 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Validation 8. Validation (Redocking of Co-crystallized Ligand)

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for performing comparative docking studies using widely accessible software.

Software and Resources:

  • Protein Data Bank (PDB): For obtaining crystal structures of target enzymes.

  • ChemDraw/ChemSketch: For drawing 2D structures of thiazole derivatives.

  • Open Babel/Frog2: For 3D structure generation and energy minimization of ligands.

  • PyMOL/UCSF Chimera: For visualization and preparation of protein structures.

  • AutoDock Tools: For preparing receptor and ligand files for docking.

  • AutoDock Vina: For performing the molecular docking simulations.[6]

  • Discovery Studio Visualizer/LigPlot+: For analyzing and visualizing protein-ligand interactions.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the crystal structures of COX-2 (e.g., PDB ID: 5KIR) and PI3Kα (e.g., PDB ID: 4JPS) from the PDB.

    • Open the PDB file in PyMOL or Chimera. Remove all water molecules, co-factors, and existing ligands from the protein structure.

    • Add polar hydrogens to the protein and save the prepared receptor as a PDB file.

    • Use AutoDock Tools to generate the PDBQT file for the receptor, which includes adding Gasteiger charges.

  • Ligand Preparation:

    • Draw the 2D structures of the selected thiazole derivatives using ChemDraw or a similar program.

    • Convert the 2D structures to 3D SDF or MOL2 files using a tool like Open Babel.

    • Perform energy minimization of the 3D ligand structures using a force field such as MMFF94.

    • Use AutoDock Tools to generate the PDBQT file for each ligand, defining the rotatable bonds.

  • Grid Box Generation:

    • In AutoDock Tools, define the active site for docking by creating a grid box that encompasses the binding pocket of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant region of the enzyme.

  • Molecular Docking:

    • Perform the docking simulation using AutoDock Vina. The program will generate multiple binding poses for each ligand ranked by their binding affinity (in kcal/mol).

  • Validation of the Docking Protocol:

    • To ensure the reliability of the docking protocol, the co-crystallized ligand (if present in the original PDB file) should be extracted and re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

  • Analysis of Docking Results:

    • Analyze the output files to identify the best binding pose for each thiazole derivative based on the lowest binding energy.

    • Visualize the protein-ligand complexes using PyMOL or Discovery Studio Visualizer to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[7]

Comparative Analysis of Thiazole Derivatives

For this guide, we will compare a hypothetical series of thiazole derivatives against COX-2 and PI3Kα. The rationale for selecting these targets is their distinct active site topographies, which will highlight the structural features of the thiazole derivatives that drive target selectivity.

Selected Thiazole Derivatives

Let's consider three hypothetical thiazole derivatives with varying substitutions to probe their interactions within the two enzyme active sites.

Compound IDR1 GroupR2 Group
Thiazole-A PhenylCarboxylic Acid
Thiazole-B 4-MethoxyphenylAmide
Thiazole-C NaphthylSulfonamide
Docking Results and Binding Interactions

The following tables summarize the predicted binding affinities and key interacting residues for our hypothetical thiazole derivatives in the active sites of COX-2 and PI3Kα.

Table 1: Docking Results for Thiazole Derivatives against COX-2 (PDB: 5KIR)

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Thiazole-A -8.5Arg120, Tyr355, Ser530Hydrogen Bond, π-cation
Thiazole-B -7.9Val523, Ala527, Leu352Hydrophobic Interaction
Thiazole-C -9.2Arg513, Phe518, Trp387Hydrogen Bond, π-π Stacking

Table 2: Docking Results for Thiazole Derivatives against PI3Kα (PDB: 4JPS)

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Thiazole-A -7.2Lys802, Asp933Salt Bridge
Thiazole-B -8.8Val851, Ser774, Tyr836Hydrogen Bond, Hydrophobic
Thiazole-C -8.1Met922, Trp780Hydrophobic, π-π Stacking
Interpretation of Results and Structure-Activity Relationships
  • COX-2 Selectivity: Thiazole-C exhibits the highest predicted binding affinity for COX-2. The presence of the larger naphthyl group likely facilitates stronger π-π stacking interactions with aromatic residues like Phe518 and Trp387 in the relatively hydrophobic active site of COX-2.[7] The sulfonamide group can form crucial hydrogen bonds with key residues such as Arg513.[7]

  • PI3Kα Selectivity: Thiazole-B shows the best binding energy for PI3Kα. The methoxy group on the phenyl ring and the amide functionality likely form specific hydrogen bonds and favorable hydrophobic contacts within the ATP-binding pocket of PI3Kα, particularly with residues like Val851 and Ser774.[8]

  • Role of Functional Groups: The carboxylic acid in Thiazole-A appears to be more favorable for interaction with the polar residues in the PI3Kα active site through salt bridge formation, although its overall binding affinity is lower than Thiazole-B. In COX-2, the same group can interact with Arg120 and Tyr355.[1]

G Thiazole Thiazole Derivative R1 Group R2 Group COX2 COX-2 Active Site Hydrophobic Pocket Arg120 Tyr355 Ser530 Thiazole:R1->COX2 π-π stacking Hydrophobic Thiazole:R2->COX2:Arg120 H-bond Thiazole:R2->COX2:Ser530 H-bond PI3K PI3Kα Active Site ATP Binding Pocket Val851 Ser774 Asp933 Thiazole:R1->PI3K Hydrophobic Thiazole:R2->PI3K:Val851 H-bond Thiazole:R2->PI3K:Asp933 Salt Bridge

Caption: Interaction patterns of thiazole derivatives in enzyme active sites.

Conclusion and Future Directions

This guide has demonstrated a systematic approach to comparative molecular docking of thiazole derivatives against two distinct enzyme targets. The in silico data suggests that specific substitutions on the thiazole scaffold can significantly influence binding affinity and selectivity. For instance, bulky aromatic groups and sulfonamide moieties appear to favor binding to the more hydrophobic active site of COX-2, while groups capable of forming specific hydrogen bonds are crucial for potent inhibition of PI3Kα.

It is imperative to underscore that molecular docking is a predictive tool. The insights gained from these computational studies must be validated through experimental assays, such as in vitro enzyme inhibition assays, to confirm the inhibitory potency (e.g., IC50 values) and mechanism of action.[3][9] Subsequent lead optimization efforts can then be guided by this synergistic combination of computational and experimental data to develop novel and selective enzyme inhibitors based on the versatile thiazole scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide for the Proper Disposal of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and development. The final and critical phase—disposal—demands the same level of precision and safety as any experimental protocol. This guide provides essential safety and logistical information for the proper disposal of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (CAS No. 221322-09-4). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge for safe and compliant laboratory operations.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on its functional groups—a thiazole ring, a carboxylic acid, and a hydroxymethyl group—we can infer the following potential hazards:

  • Corrosivity (Characteristic Waste Code: D002): The carboxylic acid group makes the compound acidic. Aqueous solutions could have a pH of 2 or lower, classifying it as a corrosive hazardous waste.[2][3]

  • Toxicity: While specific toxicity data is unavailable, many thiazole derivatives and organic compounds are considered harmful if swallowed or may cause skin and eye irritation.[4] Thermal decomposition may release toxic gases such as oxides of nitrogen, carbon, and sulfur.[4]

  • Reactivity: The compound is expected to be stable under normal conditions. However, it should be kept away from strong bases, strong oxidizing agents, and acids to prevent potentially hazardous reactions.[4]

These characteristics necessitate that this compound be managed as hazardous waste from the point of generation.[5]

Personal Protective Equipment (PPE) and Handling

Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes of liquid waste and contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which could lead to irritation.
Body Protection Standard laboratory coat.Provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dust or aerosols.

On-Site Waste Management and Segregation Protocol

Proper segregation and accumulation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[6]

Step-by-Step Collection Procedure:
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation. This area must be under the control of the laboratory personnel.[5][6]

  • Select an Appropriate Waste Container:

    • Use a container compatible with acidic and organic waste. A high-density polyethylene (HDPE) or glass container is recommended.[6]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.

    • List all components of the waste stream, including any solvents used.

  • Waste Accumulation:

    • Solid Waste: Collect solid this compound and any contaminated items (e.g., weigh boats, contaminated wipes) in the designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.

    • Segregation is Key: Do NOT mix this waste with incompatible materials such as bases, strong oxidizing agents, or other reactive chemicals.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[5][6]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • Requesting Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Pathway Decision Logic

The disposal of this compound must follow a regulated pathway. The following diagram illustrates the decision-making process from laboratory generation to final disposal.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal gen Generation of Waste (Solid or Liquid) assess Hazard Assessment: - Acidic (Carboxylic Acid) - Potential Toxicity (Thiazole) gen->assess Step 1 ppe Wear Appropriate PPE assess->ppe Step 2 collect Collect in Compatible, Labeled Hazardous Waste Container ppe->collect Step 3 ehs Contact Institutional EHS for Waste Pickup collect->ehs Step 4 transport Transport by Licensed Hazardous Waste Hauler ehs->transport facility Approved Hazardous Waste Disposal Facility transport->facility incinerate High-Temperature Incineration with Scrubber System facility->incinerate Primary Method landfill Stabilization & Secure Landfill (for incinerator ash) incinerate->landfill Residue

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize (with caution): For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate if the material is confirmed to be acidic.

  • Clean Up: Wearing appropriate PPE, collect all contaminated materials and spill residue.

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it appropriately.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety and environmental stewardship, reinforcing the integrity of the entire research process.

References

Comprehensive Safety and Handling Guide for 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 2-(Hydroxymethyl)thiazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for these recommendations, ensuring a culture of safety and excellence in the laboratory. The information herein is synthesized from the safety data of structurally similar compounds, establishing a robust framework for safe operation.

Immediate Hazard Assessment and Core Precautions

Before handling this compound, it is crucial to recognize its potential hazards. Based on analogous thiazole and carboxylic acid compounds, this chemical should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[1][2][3] Some related compounds also indicate potential harm if swallowed or on skin contact.[1][4] Therefore, adherence to the following core precautions is mandatory.

Key Hazards:

  • Skin Irritation: Direct contact may cause redness and discomfort.[1][3]

  • Serious Eye Irritation: Can cause significant eye damage upon contact.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2][3]

All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to prevent exposure. The selection of appropriate PPE is based on a thorough risk assessment of the potential hazards.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[2][6]Protects against accidental splashes and airborne particles. A face shield offers a broader barrier of protection for the entire face.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A fully buttoned, chemical-resistant lab coat.[2][5][6] Fully enclosed shoes are mandatory.[2]Nitrile gloves provide good resistance to a range of chemicals.[6] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.[2][5] A lab coat protects your skin and personal clothing from contamination.
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator is required if engineering controls are insufficient.[2][7]Work should primarily be conducted in a chemical fume hood to avoid the generation of airborne dust.[2][5] If a fume hood is not available or if dust generation is unavoidable, a respirator with an appropriate particulate filter is essential.[6][7]
Donning and Doffing PPE: A Critical Procedure

Cross-contamination is a significant risk that can be mitigated by following a strict procedure for putting on and taking off your PPE.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Respirator (if required) don1->don2 don3 Goggles/ Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/ Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if required) doff3->doff4

Caption: Sequential process for correctly donning and doffing PPE.

Operational and Disposal Plans

A systematic approach to handling and disposal is fundamental to laboratory safety and environmental responsibility.

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[2]

    • Ensure the fume hood is operational and has been recently certified.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before handling the chemical.[2]

  • Chemical Handling:

    • Wear all required PPE as outlined in the table above.

    • To avoid generating dust, handle the solid material carefully.[1]

    • If transferring the solid, use techniques that minimize the creation of airborne particles.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[5]

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][2]

Storage
  • Store in a cool, dry, and dark place.[1]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3][4]

Disposal Plan

Proper disposal is a critical and regulated aspect of the chemical lifecycle.[2]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

    • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste.[2]

    • Rinsate: The first rinse of any glassware that contained the chemical should be collected as hazardous waste.[8]

  • Disposal Method:

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[1][5]

    • Do not empty into drains or dispose of in regular trash.[5][9]

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

Diagram: Chemical Handling and Disposal Workflow

Chemical_Lifecycle cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol prep Preparation (Fume Hood, PPE) handle Chemical Manipulation (Minimize Dust) prep->handle decon Decontamination (Work Surface) handle->decon store Cool, Dry, Dark Tightly Sealed handle->store segregate Segregate Waste (Solid, Liquid, Sharps) decon->segregate label_waste Label Hazardous Waste segregate->label_waste dispose Dispose via Certified Vendor label_waste->dispose

Caption: Workflow for the safe handling, storage, and disposal of the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice or attention.[1][3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][9]

For significant spills, evacuate the area and follow your institution's emergency spill response protocol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.